molecular formula C8H9BrO B2613341 2-(2-Bromoethyl)phenol CAS No. 57027-75-5

2-(2-Bromoethyl)phenol

Cat. No.: B2613341
CAS No.: 57027-75-5
M. Wt: 201.063
InChI Key: GZPRFUSTANBATG-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)phenol is a useful research compound. Its molecular formula is C8H9BrO and its molecular weight is 201.063. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPRFUSTANBATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57027-75-5
Record name 2-(2-bromoethyl)phenol
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Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Bromoethyl)phenol (CAS 57027-75-5)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Bifunctional Reagent

2-(2-Bromoethyl)phenol, registered under CAS number 57027-75-5, is a bifunctional aromatic compound of significant interest to the synthetic chemistry community. Possessing both a nucleophilic phenolic hydroxyl group and an electrophilic primary alkyl bromide on an ortho-substituted backbone, this molecule offers a powerful and versatile platform for the construction of complex molecular architectures. Its strategic arrangement of reactive sites makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials. This guide provides a comprehensive overview of its chemical and physical properties, synthetic routes, reactivity profile, and practical applications, grounded in established chemical principles and supported by authoritative references.

Physicochemical and Computed Properties

Precise experimental data for this compound is not widely published. Therefore, a combination of computed data and experimental values for its close isomer, 4-(2-Bromoethyl)phenol, are presented to provide a robust profile of the molecule.

Core Identification and Computed Data

The fundamental properties of this compound have been calculated using established computational models, providing reliable estimates for research and experimental design.[1]

PropertyValueSource
CAS Number 57027-75-5ECHA[1]
Molecular Formula C₈H₉BrOPubChem[1]
Molecular Weight 201.06 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES C1=CC=C(C(=C1)CCBr)OPubChem[1]
InChI InChI=1S/C8H9BrO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2PubChem[1]
InChIKey GZPRFUSTANBATG-UHFFFAOYSA-NPubChem[1]
XLogP3 2.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Topological Polar Surface Area 20.2 ŲPubChem[1]
Physical Properties (with Isomeric Comparison)

While specific experimental data for the ortho-isomer is scarce, the properties of the para-isomer (4-(2-Bromoethyl)phenol, CAS 14140-15-9) offer a useful benchmark.

Property4-(2-Bromoethyl)phenol (para-isomer)Source
Melting Point 85-87 °CCAS Common Chemistry[2]
Boiling Point 108-110 °C @ 1-2 TorrCAS Common Chemistry[2]
Appearance Solid (at STP)N/A

It is anticipated that this compound would exhibit a lower melting point and potentially a slightly different boiling point due to the possibility of intramolecular hydrogen bonding between the phenolic proton and the bromine atom or the pi-system of the ethyl sidechain, a phenomenon not possible in the para configuration.

Synthesis and Strategic Considerations

A direct, high-yield synthesis of this compound is not commonly documented. However, a robust and logical synthetic pathway can be designed based on well-established transformations of its precursors. The most strategic approach involves the preparation of the key intermediate, 2-(2-hydroxyethyl)phenol, followed by the selective bromination of the primary alcohol.

Proposed Synthetic Pathway

G Coumarin Coumarin Intermediate1 2-Hydroxyphenylpropanoic acid derivative Coumarin->Intermediate1  Base, H₂O (Ring Opening) Intermediate2 2-(2-Hydroxyethyl)phenol Intermediate1->Intermediate2  Reducing Agent (e.g., LiAlH₄, THF) (Carboxylic Acid Reduction) Target This compound Intermediate2->Target  HBr, H₂SO₄ (Alcohol Bromination) G cluster_0 This compound cluster_1 mol mol A O-Alkylation / O-Acylation (Phenolic -OH) mol->A B Sₙ2 Nucleophilic Substitution (-CH₂Br) mol->B C Intramolecular Cyclization (e.g., to Benzofuran) mol->C D Electrophilic Aromatic Substitution (Ring Positions) mol->D

Sources

An In-Depth Technical Guide to 2-Hydroxy Phenethyl Bromide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy phenethyl bromide, a key chemical intermediate in organic synthesis. The document details its chemical structure, molecular weight, and physicochemical properties. A significant focus is placed on elucidating a viable synthetic route from its precursor, 2-hydroxyphenethyl alcohol, including a detailed experimental protocol and a discussion of the underlying reaction mechanism. Furthermore, this guide outlines the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) crucial for its identification and characterization. Safety protocols for handling this compound are also addressed, providing a holistic resource for laboratory and industrial applications.

Chemical Identity and Physicochemical Properties

2-Hydroxy phenethyl bromide, systematically named 2-(2-bromoethyl)phenol, is an aromatic organic compound featuring a phenol ring substituted with a bromoethyl group at the ortho position. This unique arrangement of functional groups imparts specific reactivity, making it a valuable building block in the synthesis of more complex molecules.

Structure and Molecular Weight

The chemical structure of 2-hydroxy phenethyl bromide is characterized by a benzene ring with a hydroxyl (-OH) group and a 2-bromoethyl (-CH₂CH₂Br) group attached to adjacent carbon atoms.

  • Molecular Formula: C₈H₉BrO[1]

  • Molecular Weight: 201.06 g/mol [1]

  • IUPAC Name: this compound[1]

  • Synonyms: this compound, 2-(2-BROMOETHYL)-PHENOL[1]

Below is a table summarizing the key identifiers and computed properties of 2-hydroxy phenethyl bromide.

IdentifierValueSource
Molecular Formula C₈H₉BrOPubChem[1]
Molecular Weight 201.06 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 57027-75-5PubChem[1]
XLogP3 2.7PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]
Physicochemical Properties

Synthesis of 2-Hydroxy Phenethyl Bromide

The synthesis of 2-hydroxy phenethyl bromide can be achieved by the bromination of the corresponding alcohol, 2-hydroxyphenethyl alcohol. A common and effective method for converting primary alcohols to alkyl bromides is through the use of phosphorus tribromide (PBr₃). This reagent is preferred over hydrobromic acid in many cases to avoid potential side reactions and rearrangements.

Reaction Principle and Mechanism

The reaction of a primary alcohol with phosphorus tribromide proceeds through an Sₙ2 mechanism. The process can be broken down into two main stages:

  • Activation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms a protonated dibromophosphite ester intermediate, converting the hydroxyl group into a good leaving group.

  • Nucleophilic Substitution: A bromide ion, displaced in the initial step or from another equivalent of PBr₃, then acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group in a backside attack. This Sₙ2 displacement results in the formation of the alkyl bromide with an inversion of stereochemistry (though not relevant for the achiral 2-hydroxyphenethyl alcohol) and generates phosphorous acid as a byproduct.

It is crucial to consider the presence of the phenolic hydroxyl group in the starting material. While PBr₃ is primarily used to convert alcohols to alkyl bromides, it can also react with phenols, although this reaction is generally less favorable. To favor the selective bromination of the primary alcohol, the reaction is typically carried out at low temperatures.

SN2_Mechanism R_OH R-OH (Alcohol) PBr3 PBr₃ R_OH->PBr3 Nucleophilic attack Intermediate R-O⁺H-PBr₂ Br_ion Br⁻ Intermediate->Br_ion Loss of Br⁻ R_Br R-Br (Alkyl Bromide) Br_ion->Intermediate Sₙ2 attack Leaving_Group HOPBr₂

General Sₙ2 mechanism for the conversion of an alcohol to an alkyl bromide using PBr₃.
Detailed Experimental Protocol

This protocol is adapted from standard procedures for the bromination of primary alcohols using PBr₃ and should be performed by qualified personnel in a well-ventilated fume hood.

Materials:

  • 2-Hydroxyphenethyl alcohol (HOC₆H₄CH₂CH₂OH)

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-hydroxyphenethyl alcohol (1.0 eq) in anhydrous diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.33-0.4 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition. Caution: The reaction can be exothermic.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice and water with stirring.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-hydroxy phenethyl bromide.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization

The identity and purity of the synthesized 2-hydroxy phenethyl bromide can be confirmed through various spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-hydroxy phenethyl bromide is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl chain, and the phenolic hydroxyl proton.

  • Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 6.7-7.2 ppm. The ortho substitution pattern will lead to a more complex splitting compared to a monosubstituted ring.

  • Methylene Protons (-CH₂-Br): A triplet around δ 3.5-3.7 ppm, coupled to the adjacent methylene group.

  • Methylene Protons (-CH₂-Ar): A triplet around δ 3.0-3.2 ppm, coupled to the methylene group attached to the bromine.

  • Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (typically δ 4-8 ppm), and its position can be concentration and solvent dependent. This peak will exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 115-160 ppm). The carbon bearing the hydroxyl group (C-OH) will be the most downfield shifted among the ring carbons, while the carbon attached to the ethyl group will also be distinct.

  • Methylene Carbon (-CH₂-Br): A signal around δ 30-35 ppm.

  • Methylene Carbon (-CH₂-Ar): A signal around δ 38-42 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Phenolic): A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.

  • C-H Stretch (Aromatic): Sharp peaks typically above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Phenolic): A strong band around 1200-1250 cm⁻¹.

  • C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 201 and an M+2 peak at m/z = 203 of nearly equal intensity, which is characteristic of a compound containing one bromine atom.

  • Fragmentation: Common fragmentation patterns would include the loss of the bromine atom (M-Br) and benzylic cleavage to form a stable hydroxytropylium-like ion.

Safety and Handling

2-Hydroxy phenethyl bromide is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

  • Handling: Work in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Applications in Research and Development

2-Hydroxy phenethyl bromide serves as a versatile intermediate in the synthesis of a variety of organic molecules. The presence of three distinct functional handles—the phenolic hydroxyl group, the bromine atom, and the aromatic ring—allows for a wide range of chemical transformations. This makes it a valuable precursor for the development of novel pharmaceutical compounds, agrochemicals, and materials. The phenethyl scaffold is a common motif in many biologically active molecules, and the ability to introduce functionality at the ortho-position via the hydroxyl group provides a strategic advantage in drug design and lead optimization.

Conclusion

This technical guide has provided a detailed overview of the structure, molecular weight, synthesis, and spectroscopic properties of 2-hydroxy phenethyl bromide. The outlined synthetic protocol offers a practical approach for its preparation in a laboratory setting. The comprehensive spectroscopic data serves as a crucial reference for its characterization. Adherence to the safety guidelines is paramount when handling this compound. As a versatile chemical intermediate, 2-hydroxy phenethyl bromide holds significant potential for applications in various fields of chemical research and development.

References

  • PubChem. (n.d.). 4-(2-Bromoethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-(2-bromoethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-hydroxyphenethyl alcohol. Retrieved from [Link]

  • ATB. (n.d.). 3-(2-Bromoethyl)phenol. The Automated Topology Builder. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromothiophenol. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Investigating chemical diversity: o -propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-(2-Bromoethyl)phenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

Sources

The Ortho Effect in Phenolic Alkyl Halides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 2-(2-bromoethyl)phenol and 4-(2-bromoethyl)phenol. It is designed for researchers requiring precise control over phenolic alkylation chemistries, specifically distinguishing between linear linker applications and heterocyclic core synthesis.

Executive Summary: The Divergence of Stability

In medicinal chemistry, the positional isomerism of (bromoethyl)phenols dictates their fundamental reactivity.

  • 4-(2-Bromoethyl)phenol (Para-isomer): A robust, linear building block. The spatial separation between the nucleophilic phenoxide and the electrophilic alkyl bromide prevents intramolecular reaction. It is the standard "Tyrosol-derived" linker for intermolecular coupling.

  • This compound (Ortho-isomer): A reactive, "metastable" precursor. The proximity of the hydroxyl group to the alkyl bromide facilitates rapid intramolecular

    
     cyclization under basic conditions, yielding 2,3-dihydrobenzofuran .
    

Core Takeaway: If your target is a linear ether extension, use the Para isomer. If your target is a benzofuran scaffold, the Ortho isomer is your transient intermediate.

Molecular Architecture & Physical Properties

The physical stability of these isomers is a direct function of their intramolecular interactions.

Property4-(2-Bromoethyl)phenol This compound
Structure Para-substituted (Linear)Ortho-substituted (Bent)
CAS Number 14140-15-957027-75-5
Physical State Crystalline SolidOil or Low-Melting Solid (Labile)
Melting Point 88–92 °C [1]Undefined (Prone to cyclization)
pKa (Phenol) ~9.9~10.0 (Influenced by H-bond)
Primary Reactivity Intermolecular

(Alkylation)
Intramolecular

(Cyclization)
Storage Room Temp (Desiccated)-20°C (Prevent auto-cyclization)

The Ortho Effect: Mechanistic Divergence

The defining feature of the 2-isomer is the "Ortho Effect," where the entropic advantage of forming a 5-membered ring overrides intermolecular pathways.

Mechanism of Cyclization (Ortho-Isomer)

Under basic conditions (e.g.,


 or 

), the phenoxide anion attacks the

-carbon of the ethyl bromide chain. This is a rapid, intramolecular

reaction forming 2,3-dihydrobenzofuran.

OrthoEffect Start This compound Inter Phenoxide Intermediate (High Energy) Start->Inter Deprotonation Base Base (e.g., K2CO3) Base->Inter TS Transition State (5-exo-tet) Inter->TS Intramolecular Attack Product 2,3-Dihydrobenzofuran (Cyclized Core) TS->Product -Br⁻

Figure 1: The intramolecular cyclization pathway of the ortho-isomer. Note the 5-exo-tet trajectory which is kinetically favored.

Synthetic Workflows & Protocols

Route A: Synthesis of 4-(2-Bromoethyl)phenol (The Linear Linker)

This protocol yields a stable solid suitable for storage.

Reagents: Tyrosol (4-hydroxyphenethyl alcohol), Phosphorus Tribromide (


), Toluene/DCM.
  • Setup: Charge a flame-dried 3-neck flask with Tyrosol (1.0 eq) and anhydrous DCM (0.5 M) under

    
    . Cool to 0°C.[1]
    
  • Bromination: Add

    
     (0.4 eq) dropwise over 30 minutes. Note: 
    
    
    
    stoichiometry is 1/3 mol per OH, but slight excess ensures completion.
  • Reflux: Allow to warm to RT, then reflux gently for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1). The alcohol (

    
    ) converts to the bromide (
    
    
    
    ).
  • Quench: Cool to 0°C. Slowly add ice water to quench excess

    
     (Exothermic!).
    
  • Workup: Extract with DCM (3x). Wash organics with sat.

    
     (to remove 
    
    
    
    ) and brine. Dry over
    
    
    .
  • Purification: Recrystallize from Hexane/Ether to yield white needles (MP: 88-92°C).

Route B: Handling this compound (The Cyclization Precursor)

Warning: Do not expose to strong base unless cyclization is desired.

Reagents: 2-(2-Hydroxyethyl)phenol,


 (48% aq) or 

.
  • Synthesis: React 2-(2-hydroxyethyl)phenol with

    
     in Toluene at 0°C.
    
  • Isolation: Perform an acidic workup (wash with dilute

    
    ). Avoid carbonate/bicarbonate washes  if possible, or perform them very rapidly at 0°C to prevent premature cyclization [2].
    
  • Storage: Isolate as an oil. Store immediately at -20°C under Argon.

  • Controlled Cyclization (To Dihydrobenzofuran):

    • Dissolve the crude this compound in Acetone.

    • Add anhydrous

      
       (2.0 eq).
      
    • Reflux for 4 hours.

    • Filter salts and concentrate to obtain 2,3-dihydrobenzofuran.

Applications in Drug Discovery

Case Study 1: Tyrosol Linkers (Para-Isomer)

The 4-isomer is extensively used to introduce the p-hydroxyphenethyl moiety.

  • Mechanism: The phenol -OH is often protected (e.g., benzyl ether) before the bromide reacts with an amine or thiol pharmacophore.

  • Example: Synthesis of tyrosol-derived antioxidants or estrogen receptor modulators where the linear "tail" is required for binding pocket depth.

Case Study 2: Heterocyclic Cores (Ortho-Isomer)

The 2-isomer is a "masked" heterocycle.

  • Application: Synthesis of Darifenacin analogues or natural products like Tremetone .

  • Strategy: The this compound motif is generated in situ and immediately cyclized to form the dihydrobenzofuran core, which is then functionalized at the 5-position (e.g., Friedel-Crafts acylation) [3].

Applications cluster_para Para-Isomer Pathway cluster_ortho Ortho-Isomer Pathway P_Start 4-(2-Bromoethyl)phenol P_Prod Linear Ether/Amine Drugs (e.g. Tyrosol derivs) P_Start->P_Prod Intermolecular Subst. O_Start This compound O_Inter 2,3-Dihydrobenzofuran O_Start->O_Inter Intramolecular Cyclization O_Prod Pharmacophore Core (e.g. Darifenacin analogs) O_Inter->O_Prod Functionalization

Figure 2: Divergent application workflows for Para vs. Ortho isomers.

Safety & Handling Protocols

  • Vesicant Hazard: Both isomers are alkyl bromides and potent alkylating agents. They are severe skin and eye irritants (Lachrymators). Double-gloving (Nitrile) is mandatory.

  • Pressure Hazard: Synthesis using

    
     generates HBr gas. Reactions must be vented through a scrubber (NaOH trap).
    
  • Instability: The 2-isomer can polymerize or cyclize exothermically. Never distill the 2-isomer residue at high temperatures without verifying the absence of base traces.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84221, 4-(2-Bromoethyl)phenol. Retrieved from [Link]

  • Hunt, D. A. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. Organic Communications, 2, 60-65.[2] Retrieved from [Link]

  • Venkata Suryanarayana, M., et al. (2013). Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry, 52B, 1025-1030. Retrieved from [Link]

Sources

Foreword: Navigating the Synthesis and Formulation Maze

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-(2-Bromoethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've seen countless promising projects stall due to a fundamental yet often overlooked parameter: solubility. Understanding how a molecule like this compound behaves in various organic solvents is not merely academic; it is the bedrock of efficient process chemistry, successful purification, and viable formulation development. This guide is structured not as a rigid protocol, but as a logical journey. We will first explore the why—the theoretical principles governing solubility, grounded in the specific molecular structure of this compound. We will then transition to the how—a detailed, self-validating experimental protocol to empower you to generate precise solubility data in your own laboratory.

Section 1: The Molecular Persona of this compound

To predict how a compound will dissolve, we must first understand its chemical personality. This compound (CAS: 57027-75-5, Molecular Weight: 201.06 g/mol ) is a bifunctional molecule, and its solubility is a story of competing influences.[1]

  • The Polar, Protic Head: The phenolic hydroxyl (-OH) group is the primary polar feature. It can act as both a hydrogen bond donor (from the hydrogen) and a hydrogen bond acceptor (via the oxygen's lone pairs).[1] This feature strongly promotes interaction with polar and, particularly, protic solvents.

  • The Lipophilic Body: The benzene ring and the bromoethyl side chain (-CH₂CH₂Br) contribute to the molecule's nonpolar, lipophilic character. The calculated octanol-water partition coefficient (XLogP3) of 2.7 is indicative of this moderate lipophilicity, suggesting a preference for less polar environments over water.[1]

The interplay between these two features dictates the molecule's solubility profile. The principle of "similia similibus solvuntur" or "like dissolves like" is paramount. A solvent that can effectively interact with both the polar hydroxyl group and the nonpolar regions of the molecule will be the most effective.

Section 2: Predicted Solubility Profile & Theoretical Analysis

While specific experimental quantitative data for this compound is not prevalent in public literature, we can construct a robust predicted profile based on its physicochemical properties and established chemical principles.[2] This analysis is crucial for the rational selection of solvents in experimental design.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent Class Example Solvents Key Interaction Mechanism Predicted Qualitative Solubility Rationale & Causality
Polar Protic Methanol, Ethanol, Isopropanol Hydrogen bonding with the phenolic -OH group. Dipole-dipole interactions. Highly Soluble These solvents are excellent hydrogen bond donors and acceptors, readily solvating the polar head of the molecule. Their alkyl chains also have favorable van der Waals interactions with the benzene ring.[2]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) Hydrogen bond acceptance by the solvent's oxygen/sulfur. Dipole-dipole interactions. Soluble to Highly Soluble These solvents can act as strong hydrogen bond acceptors for the phenolic proton. Their overall polarity effectively solvates the molecule, though the lack of a donor proton might make them slightly less effective than protic solvents.
Nonpolar / Weakly Polar Toluene, Dichloromethane (DCM) van der Waals forces, dipole-induced dipole interactions (for DCM). Moderately to Sparingly Soluble Toluene will primarily interact with the benzene ring via π-stacking and van der Waals forces. DCM has a dipole that can interact with the molecule's polar regions. However, neither can effectively solvate the highly polar -OH group through hydrogen bonding, limiting overall solubility.

| Aliphatic Nonpolar | Hexane, Heptane, Cyclohexane | van der Waals forces only. | Sparingly Soluble to Insoluble | These solvents lack any significant polarity or hydrogen bonding capability. Their interactions are limited to weak dispersion forces with the hydrocarbon portions of the molecule, which is insufficient to overcome the energy required to break apart the solute-solute interactions, particularly the strong hydrogen bonds between phenol molecules. |

Logical Flow of Solvent-Solute Interactions

The following diagram illustrates the key intermolecular forces at play, guiding the predictions in Table 1.

G cluster_solute This compound cluster_solvents Solvent Classes Solute C₈H₉BrO Phenol_OH Phenolic -OH (H-Bond Donor/Acceptor) Solute->Phenol_OH Aromatic_Ring Aromatic Ring & Alkyl Halide (Lipophilic) Solute->Aromatic_Ring PolarProtic Polar Protic (e.g., Methanol) Phenol_OH->PolarProtic Strong H-Bonding (High Solubility) PolarAprotic Polar Aprotic (e.g., DMSO) Phenol_OH->PolarAprotic H-Bond Acceptance (Good Solubility) Nonpolar Nonpolar (e.g., Hexane) Phenol_OH->Nonpolar Weak Interaction (Poor Solubility) Aromatic_Ring->PolarProtic van der Waals Aromatic_Ring->PolarAprotic Dipole-Dipole Aromatic_Ring->Nonpolar van der Waals (Primary Interaction)

Caption: Intermolecular forces governing solubility.

Section 3: A Self-Validating Protocol for Experimental Solubility Determination

The absence of published quantitative data necessitates a robust experimental approach. The isothermal equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[3][4] The following protocol is designed to be self-validating by ensuring that true equilibrium is reached.

Materials & Equipment
  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or screw-cap flasks (e.g., 4-20 mL)

  • Analytical balance (± 0.1 mg)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • Quantification instrument: HPLC-UV or UV-Vis Spectrophotometer

Experimental Workflow: The Shake-Flask Method

G start Start prep 1. Preparation Add excess solid solute to a known volume of solvent. start->prep equilibrate 2. Equilibration Agitate vials at constant temperature (e.g., 24h, 48h, 72h). prep->equilibrate separate 3. Phase Separation Centrifuge to pellet undissolved solid. equilibrate->separate sample 4. Sampling & Filtration Withdraw supernatant. Filter through 0.22 µm syringe filter. separate->sample quantify 5. Quantification Dilute sample accurately. Analyze via HPLC or UV-Vis. sample->quantify validate 6. Validation Compare concentrations at different time points. quantify->validate validate->equilibrate Concentrations differ (extend time) end Equilibrium Solubility Determined validate->end Concentrations agree

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation:

    • To a series of vials, add an excess amount of solid this compound. "Excess" is critical; there must be visible solid material remaining at the end of the experiment. A starting point is 50-100 mg of solid per 1-2 mL of solvent.

    • Accurately add a known volume of the chosen organic solvent to each vial.

    • Prepare at least three vials per solvent to be tested as time points (e.g., 24h, 48h, and 72h). This is the self-validation step.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

    • Causality: Agitation ensures the entire solvent volume is continuously exposed to the solid, maximizing the dissolution rate. Constant temperature is vital as solubility is temperature-dependent.

  • Sampling & Phase Separation:

    • At the first time point (e.g., 24 hours), remove one vial for each solvent.

    • Allow the vial to sit undisturbed at the same constant temperature for at least 1-2 hours to allow for thermal equilibration and for larger particles to settle.

    • Centrifuge the vials at high speed to pellet the remaining solid.

    • Causality: Centrifugation provides a clear supernatant, preventing undissolved microparticles from being carried over, which would artificially inflate the measured solubility.

  • Filtration and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

    • Causality: Filtration is a final, crucial step to remove any fine particulates that were not pelleted during centrifugation.

    • Accurately perform a serial dilution of the filtrate with the same solvent to bring the concentration into the linear range of your analytical method.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Analyze the diluted samples using a validated HPLC-UV or UV-Vis method.[5][6] HPLC is preferred for its higher specificity.[5]

    • Calculate the concentration of the saturated solution, accounting for the dilution factor.

  • Validation of Equilibrium:

    • Repeat steps 3-5 for the subsequent time points (48h and 72h).

    • Trustworthiness: Equilibrium is confirmed when the calculated solubility values from at least the last two time points (e.g., 48h vs. 72h) are statistically identical.[4] If the solubility continues to increase, the equilibration time must be extended.

Section 4: Conclusion & Field Insights

While a definitive, published database on the solubility of this compound is elusive, a thorough understanding of its bifunctional nature allows for strong, evidence-based predictions. The molecule is expected to be highly soluble in polar protic solvents like methanol and ethanol, and progressively less soluble as solvent polarity and hydrogen-bonding ability decrease.

For drug development and process chemistry, where precision is non-negotiable, prediction is only the first step. The provided experimental protocol is more than a set of instructions; it is a framework for generating reliable, defensible data. By incorporating a multi-time-point validation system, researchers can be confident that they are measuring true thermodynamic equilibrium, a critical parameter for building robust and scalable chemical processes.

References

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Available at: [Link]

  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • Thakkar, A., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]

  • Mourtzinos, I., et al. (n.d.). Predicting the solubilization preference of natural phenols to different solvents. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2026, February 1). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW.... Available at: [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • Thakkar, A., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • Anderson, B. D., & Rytting, J. H. (1980). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Journal of Pharmaceutical Sciences, 69(6), 676-679.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Impactfactor. (2025, September 25). Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi. Available at: [Link]

  • Abraham, M. J., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Abraham, M. J., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • ResearchGate. (2025, November 30). Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques. Available at: [Link]

  • EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. Available at: [Link]

  • MDPI. (n.d.). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. Available at: [Link]

  • ResearchGate. (2025, August 6). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Available at: [Link]

Sources

An In-depth Technical Guide to 2-Hydroxyphenethyl Bromide: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-hydroxyphenethyl bromide, a versatile building block in organic synthesis with significant applications in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical properties, synthesis, reactivity, and utility as a precursor to complex molecular architectures.

Nomenclature and Chemical Identity

The compound with the chemical structure of a phenethyl bromide moiety substituted with a hydroxyl group at the ortho position of the benzene ring is systematically named according to IUPAC nomenclature as 2-(2-bromoethyl)phenol [1].

This compound is also known by a variety of synonyms, which are frequently encountered in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below for clear identification and to facilitate literature searches.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier
IUPAC Name This compound
Synonyms 2-Hydroxyphenethyl bromide
o-Hydroxyphenethyl bromide
Benzeneethanol, 2-bromo-α-hydroxy-
CAS Number 57027-75-5[1]
Molecular Formula C₈H₉BrO
Molecular Weight 201.06 g/mol [1]
InChI Key GZPRFUSTANBATG-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry. While experimental data for this specific compound is not extensively reported, properties can be estimated based on its structure and data from closely related analogues such as 4-(2-bromoethyl)phenol.

Table 2: Physicochemical and Spectroscopic Data of this compound and Related Compounds

Property This compound (Predicted/Inferred) 4-(2-Bromoethyl)phenol (Experimental)
Physical State Likely a liquid or low-melting solidSolid
Boiling Point Not availableNot available
Melting Point Not availableNot available
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol)Soluble in organic solvents
¹H NMR (CDCl₃) Aromatic protons (δ 6.8-7.2 ppm), -CH₂-Br (triplet, δ ~3.6 ppm), -CH₂-Ar (triplet, δ ~3.1 ppm), -OH (broad singlet)Aromatic protons (δ 6.7-7.1 ppm), -CH₂-Br (triplet, δ 3.5 ppm), -CH₂-Ar (triplet, δ 3.0 ppm)
¹³C NMR (CDCl₃) Aromatic carbons (δ 115-155 ppm), -CH₂-Br (δ ~33 ppm), -CH₂-Ar (δ ~39 ppm)Aromatic carbons (δ 115-155 ppm), -CH₂-Br (δ 33.5 ppm), -CH₂-Ar (δ 38.5 ppm)
Mass Spectrum Molecular ion peak (M⁺) at m/z 200/202 (due to bromine isotopes)Molecular ion peak (M⁺) at m/z 200/202
IR Spectrum (cm⁻¹) Broad O-H stretch (~3400), C-H aromatic stretch (~3050), C-H aliphatic stretch (~2950), C=C aromatic stretch (~1600, 1450), C-O stretch (~1250), C-Br stretch (~650)Similar characteristic peaks

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the bromination of 2-hydroxyphenylethanol. This reaction follows a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is converted into a good leaving group, which is then displaced by a bromide ion.

Synthetic Strategy and Mechanistic Insights

The conversion of a primary alcohol to an alkyl bromide can be accomplished using various brominating agents. A common and effective method involves the use of hydrobromic acid (HBr) in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds via the protonation of the alcohol's hydroxyl group by the strong acid, forming a good leaving group (water). The bromide ion, a good nucleophile, then attacks the electrophilic carbon atom in an Sₙ2 reaction, displacing the water molecule and forming the desired alkyl bromide.

The presence of the phenolic hydroxyl group requires careful consideration of reaction conditions to avoid undesired side reactions, such as electrophilic substitution on the activated aromatic ring.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a phenethyl bromide, which can be adapted for the synthesis of this compound from 2-hydroxyphenylethanol.

Diagram 1: Synthesis of this compound

Synthesis Reactant 2-Hydroxyphenylethanol Intermediate Protonated Alcohol (Good Leaving Group) Reactant->Intermediate Protonation Reagent HBr, H₂SO₄ (cat.) Product This compound Intermediate->Product SN2 Attack by Br⁻

Caption: A schematic workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of 2-hydroxyphenylethanol in a suitable solvent.

  • Addition of Reagents: Cool the flask in an ice bath and slowly add 0.5 mole of concentrated sulfuric acid with constant stirring. Following this, add 1.25 moles of 48% hydrobromic acid.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and an organic solvent (e.g., diethyl ether or dichloromethane) for extraction.

  • Purification: Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Chemical Reactivity and Synthetic Applications

This compound is a bifunctional molecule, possessing a nucleophilic phenolic hydroxyl group and an electrophilic primary alkyl bromide. This dual reactivity makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules.

Nucleophilic Substitution Reactions

The primary alkyl bromide moiety of this compound is susceptible to nucleophilic substitution reactions (Sₙ2). The carbon atom attached to the bromine is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the bromide ion.

Diagram 2: Reactivity of this compound

Reactivity Start This compound Product1 Ether Derivatives Start->Product1 Williamson Ether Synthesis (R-O⁻) Product2 Amine Derivatives Start->Product2 Alkylation of Amines (R-NH₂) Product3 Thioether Derivatives Start->Product3 Alkylation of Thiols (R-SH) Product4 Benzofuran Start->Product4 Intramolecular Cyclization (Base)

Caption: Key reactions of this compound.

Intramolecular Cyclization: Synthesis of Benzofurans

One of the most significant applications of this compound in organic synthesis is its use as a precursor for the synthesis of benzofurans. In the presence of a base, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the bromoethyl side chain, leading to the formation of a five-membered dihydrobenzofuran ring, which can then be aromatized to the corresponding benzofuran. This intramolecular Williamson ether synthesis is a powerful method for constructing the benzofuran scaffold, which is a common motif in many biologically active natural products and synthetic drugs[2][3][4][5][6].

Synthesis of Dibenz[b,f]oxepines

This compound can also serve as a key building block in the synthesis of more complex heterocyclic systems, such as dibenz[b,f]oxepines. These tricyclic structures are present in a number of natural products and have shown a range of biological activities[7][8][9][10]. The synthesis often involves an initial intermolecular reaction of this compound, followed by a subsequent intramolecular cyclization to form the seven-membered oxepine ring.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are of significant interest in medicinal chemistry. The benzofuran and dibenz[b,f]oxepine cores are present in numerous compounds with a wide array of pharmacological activities.

  • Benzofuran Derivatives: Benzofuran-containing molecules have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. The ability to readily synthesize substituted benzofurans from this compound makes it a valuable tool for generating libraries of compounds for drug screening.

  • Dibenz[b,f]oxepine Derivatives: This tricyclic system is a key structural feature in some psychoactive drugs and other therapeutic agents. The synthetic accessibility of this scaffold through routes involving this compound provides opportunities for the development of new drugs targeting the central nervous system and other disease areas.

Safety and Handling

This compound is expected to be a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the safety data for related compounds like 4-(2-bromoethyl)phenol, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. It may also cause respiratory irritation[11].

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • A lab coat

  • Use in a well-ventilated area or fume hood

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.

Conclusion

2-Hydroxyphenethyl bromide, or this compound, is a highly valuable and versatile building block for organic synthesis. Its dual reactivity allows for its use in a variety of chemical transformations, most notably in the construction of important heterocyclic scaffolds such as benzofurans and dibenz[b,f]oxepines. These structural motifs are prevalent in numerous biologically active compounds, highlighting the significance of this compound in drug discovery and development. This guide has provided a comprehensive overview of its nomenclature, properties, synthesis, reactivity, and applications, offering a valuable resource for researchers and scientists working in the field of medicinal chemistry and organic synthesis.

References

  • PrepChem. (n.d.). Preparation of (2-bromoethyl)benzene. Retrieved from [Link]

  • Knowledge. (2023, December 28). How do you make (2-Bromoethyl)benzene?. Bloom Tech. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Bromoethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4-(2-Bromoethyl)phenol. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-2-(2-bromoethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
  • National Center for Biotechnology Information. (2025, October 6). A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines. PubMed Central. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of dibenzo[b,f]oxepin scaffold. Retrieved from [Link]

  • National Institutes of Health. (2019, June 11). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

  • JOCPR. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, June 24). Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products. PubMed Central. Retrieved from [Link]

  • ATB. (n.d.). 2-Bromophenol. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. Retrieved from [Link]

  • JOCPR. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. PubMed Central. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

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Methodological & Application

Application Note: High-Efficiency Synthesis of 2,3-Dihydrobenzofuran via Intramolecular Cyclization

[1]

Executive Summary

This guide details the synthesis of 2,3-dihydrobenzofuran, a privileged scaffold in medicinal chemistry found in bioactive natural products (e.g., dihydro-morphinone derivatives) and synthetic therapeutics (e.g., Darifenacin).[1] The protocol utilizes an intramolecular Williamson ether synthesis starting from 2-(2-bromoethyl)phenol.

Unlike standard intermolecular substitutions, this reaction relies on the Baldwin 5-Exo-Tet cyclization rule. Success depends strictly on controlling the competition between the desired intramolecular ring closure and the undesired intermolecular dimerization. This note provides a validated protocol using potassium carbonate (

Reaction Mechanism & Kinetic Rationale

The Chemical Pathway

The transformation proceeds via a base-mediated deprotonation of the phenol, followed by an intramolecular nucleophilic attack of the phenoxide oxygen onto the alkyl bromide carbon.

  • Step 1: Activation. The base (

    
    ) deprotonates the phenol (
    
    
    ), generating a phenoxide anion.
  • Step 2: Cyclization. The phenoxide attacks the

    
    -carbon carrying the bromine leaving group.
    
  • Step 3: Irreversible Closure. Bromide is expelled, yielding the ether ring.

Baldwin’s Rules and Entropic Factors

According to Baldwin's rules for ring closure, this reaction is classified as 5-Exo-Tet .

  • 5: The ring size being formed.

  • Exo: The breaking bond (C-Br) is outside the ring.

  • Tet: The electrophilic carbon is tetrahedral (

    
    ).[2]
    

This geometry is kinetically favored because the nucleophile can easily access the

Critical Competition: Cyclization vs. Dimerization

The primary failure mode in this synthesis is intermolecular dimerization . If two starting molecules react with each other before they cyclize, a bis-ether dimer is formed.

  • Intramolecular Rate (

    
    ):  Independent of concentration (First-order kinetics).
    
  • Intermolecular Rate (

    
    ):  Dependent on concentration squared (Second-order kinetics).
    

Key Insight: To maximize yield, the reaction must be run under high dilution conditions . Lowering the concentration suppresses the intermolecular side reaction significantly more than it slows the intramolecular cyclization.

Mechanistic Workflow Diagram

ReactionPathwaycluster_0Pathway A: High Dilution (Favored)cluster_1Pathway B: High Concentration (Disfavored)StartThis compoundIntermediatePhenoxide Anion(Nucleophile)Start->IntermediateDeprotonation (-HBr)BaseBase (K2CO3)Base->IntermediateTS_IntraTransition State(5-Exo-Tet)Intermediate->TS_IntraIntramoleculark_intra >> k_interTS_InterIntermolecular Attack(Bimolecular)Intermediate->TS_InterIntermolecular(High Conc.)Product2,3-Dihydrobenzofuran(Target)TS_Intra->ProductRing ClosureByproductDimer/Oligomer(Impurity)TS_Inter->ByproductPolymerization

Caption: Kinetic competition between the desired 5-Exo-Tet cyclization and intermolecular dimerization. High dilution favors Pathway A.

Optimization Parameters

Solvent Selection

The choice of solvent dictates the nucleophilicity of the phenoxide.

  • Acetone (Recommended): Good solubility for organic substrate, poor solubility for carbonate (heterogeneous base), easy to remove. Moderate boiling point (56°C) prevents thermal decomposition.

  • DMF/DMSO: Increases reaction rate significantly by solvating the cation (

    
    ) and leaving the phenoxide "naked" and highly reactive. Risk:[3] Harder to remove during workup; can promote over-alkylation or side reactions if not monitored.
    
  • Ethanol/Methanol: Avoid. Protic solvents solvate the phenoxide anion (hydrogen bonding), drastically reducing its nucleophilicity (

    
     capability).
    
Base Selection
  • 
     (Standard):  Mild, granular base. Used in excess (2-3 equiv). The heterogeneous nature allows for a controlled release of the phenoxide.
    
  • NaH (Alternative): Strong base.[4][5] Rapid deprotonation. Requires anhydrous conditions and inert atmosphere. Use only if the carbonate method is too slow.

Standard Operating Procedure (Protocol)

Safety Note: this compound is a skin irritant and potential alkylating agent. Wear nitrile gloves, safety glasses, and work in a fume hood.

Materials
  • Substrate: this compound (1.0 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, powder (2.5 equiv)
    
  • Solvent: Acetone (HPLC Grade), dried over molecular sieves.

  • Catalyst (Optional): Potassium Iodide (KI), 0.1 equiv (accelerates reaction via Finkelstein exchange).

Step-by-Step Protocol
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush with Nitrogen or Argon.

  • Dissolution (Dilution Step):

    • Dissolve this compound in Acetone.

    • CRITICAL: Target a concentration of 0.05 M to 0.1 M (e.g., 1 g substrate in ~50-100 mL solvent). Do not exceed 0.2 M to avoid dimerization.

  • Reaction Initiation:

    • Add anhydrous

      
       (2.5 equiv) in a single portion.
      
    • (Optional) Add KI (0.1 equiv) if rapid kinetics are required.

  • Reflux:

    • Heat the mixture to a gentle reflux (approx. 60°C oil bath temperature).

    • Stir vigorously (800+ RPM) to ensure suspension of the solid base.

    • Monitor via TLC (Hexane:EtOAc 9:1). Starting material (phenol) is more polar than the product (ether).

    • Typical Time: 4 to 12 hours.

  • Workup:

    • Cool reaction to room temperature.

    • Filter off the solid salts (

      
      , KBr) through a celite pad or sintered glass funnel. Rinse the pad with cold acetone.
      
    • Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil.

  • Purification:

    • Dissolve residue in Diethyl Ether or Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.

    • Dry organic layer over

      
      , filter, and concentrate.[3]
      
    • Final Purification: Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes) or Vacuum Distillation (bp ~88-90°C at reduced pressure).

Quality Control & Validation

Analytical Data Summary
ParameterStarting Material (SM)Product (2,3-Dihydrobenzofuran)Diagnostic Change
Appearance Viscous Oil / SolidClear, colorless oilLoss of viscosity
TLC (

)
Lower (more polar)Higher (less polar)Loss of -OH drag
1H NMR (Arom) 4 protons4 protonsSlight shift
1H NMR (Aliph) Triplet ~3.5 ppm (

-Br)
Triplet ~4.5 ppm (

)
Key Indicator: Downfield shift of O-adjacent protons
IR Spectroscopy Broad peak ~3400

(OH)
AbsentDisappearance of OH stretch
Troubleshooting Guide

TroubleshootingProblemIssue DetectedSlowReaction < 50% after 12hProblem->SlowDimerNew Spot below Product(Dimer)Problem->DimerSM_RemainsSM persists after refluxProblem->SM_RemainsSol_KIAdd 10 mol% KI(Finkelstein)Slow->Sol_KISol_DiluteDilute Reaction(0.05 M)Dimer->Sol_DiluteSol_SolventSwitch to DMF(Higher Temp)SM_Remains->Sol_Solvent

Caption: Decision tree for common synthetic issues. Dilution is the primary fix for dimerization.

References

  • Baldwin, J. E. (1976).[6][7] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734–736. Link

  • Ma, V., et al. (2013). Synthesis/Isolation of darifenacin hydrobromide by-products. Indian Journal of Chemistry - Section B, 52B, 1140-1145. (Describes the dimerization side-reaction of dihydrobenzofuran precursors). Link

  • Master Organic Chemistry. (2015). The Intramolecular Williamson Ether Synthesis. Link

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Link

  • Vertex AI Search. (2025). Patent CN105693666A: Synthesis method of 2,3-dihydrobenzofuran. (Describes industrial scale-up using metal catalysts). Link

Application Notes and Protocols for the Intramolecular Cyclization of 2-(2-bromoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the intramolecular cyclization of 2-(2-bromoethyl)phenol, a key transformation for the synthesis of 2,3-dihydrobenzofuran. This valuable heterocyclic motif is a core structural component in a wide array of natural products and pharmacologically active compounds.[1][2] This protocol is designed to be a self-validating system, offering in-depth explanations for experimental choices, troubleshooting guidance, and a strong foundation in the underlying chemical principles.

Introduction and Significance

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry and natural product synthesis, exhibiting a range of biological activities.[2] Its synthesis via the intramolecular cyclization of this compound is a classic and efficient example of the Williamson ether synthesis.[3][4][5] This reaction proceeds through an intramolecular SN2 mechanism, offering a reliable route to this important heterocyclic system.[6][7] Understanding the nuances of this protocol is crucial for researchers aiming to synthesize derivatives for drug discovery and other applications.

Mechanistic Overview: The Intramolecular Williamson Ether Synthesis

The conversion of this compound to 2,3-dihydrobenzofuran is a textbook example of an intramolecular Williamson ether synthesis. The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a suitable base.[6] This generates a nucleophilic phenoxide ion, which then undergoes an intramolecular SN2 attack on the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and forming the five-membered ether ring.[3][7]

The key steps are:

  • Deprotonation: A base abstracts the acidic proton from the phenolic hydroxyl group, forming a sodium phenoxide intermediate.

  • Intramolecular SN2 Attack: The resulting phenoxide anion acts as a nucleophile, attacking the adjacent bromoethyl side chain.

  • Ring Closure: This nucleophilic attack displaces the bromide leaving group, resulting in the formation of the 2,3-dihydrobenzofuran ring.

G cluster_0 Reaction Mechanism start This compound phenoxide Phenoxide Intermediate start->phenoxide + Base - H2O sn2 Intramolecular SN2 Attack phenoxide->sn2 product 2,3-dihydrobenzofuran base Base (e.g., NaOH) sn2->product - Br-

Caption: Mechanism of the intramolecular Williamson ether synthesis.

Detailed Experimental Protocol

This protocol details a reliable method for the synthesis of 2,3-dihydrobenzofuran from this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )PuritySupplier
This compound13974-09-5201.06>97%Sigma-Aldrich
Sodium Hydroxide (NaOH)1310-73-240.00>98%Fisher Scientific
Ethanol (EtOH)64-17-546.07AnhydrousVWR
Diethyl Ether (Et₂O)60-29-774.12AnhydrousEMD Millipore
Hydrochloric Acid (HCl)7647-01-036.461 M aq. solutionJ.T. Baker
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01aq. solutionLabChem
Brine (Saturated NaCl)7647-14-558.44aq. solutionPrepare in-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37GranularAcros Organics
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and purification

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Experimental Workflow Diagram

G start Dissolve this compound in Ethanol add_base Add aq. NaOH Solution start->add_base reflux Heat to Reflux (Monitor by TLC) add_base->reflux cool Cool to Room Temperature reflux->cool quench Quench with Water cool->quench extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer (HCl, NaHCO3, Brine) extract->wash dry Dry with MgSO4 wash->dry evaporate Concentrate in vacuo dry->evaporate purify Purify by Distillation or Chromatography evaporate->purify product Obtain Pure 2,3-Dihydrobenzofuran purify->product

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 24.9 mmol).

  • Dissolution: Add ethanol (50 mL) to the flask and stir until the starting material is completely dissolved.

  • Addition of Base: Slowly add a solution of sodium hydroxide (1.2 g, 30.0 mmol) in water (5 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2,3-dihydrobenzofuran as a colorless oil.

Expected Results and Data

ParameterValueReference
Yield 85-95%Typical for this procedure
Appearance Colorless to pale yellow oil
Boiling Point 88-90 °C at reduced pressure[8]
¹H NMR (CDCl₃, 400 MHz) δ 7.18-7.14 (m, 2H), 6.90-6.83 (m, 2H), 4.58 (t, J = 8.8 Hz, 2H), 3.22 (t, J = 8.8 Hz, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 159.9, 127.8, 127.1, 124.8, 120.5, 109.4, 71.3, 29.8

Troubleshooting and Safety Considerations

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Insufficient base- Impure starting material- Increase reaction time and monitor by TLC- Use a slight excess of a strong base- Purify the starting material before use
Impure Product - Presence of unreacted starting material- Formation of side products (e.g., elimination)- Ensure complete reaction by TLC- Optimize reaction temperature and base strength to favor SN2 over E2
Reaction Fails to Proceed - Inactive base- Low reaction temperature- Use freshly prepared or high-purity base- Ensure the reaction is at a sufficient reflux temperature
Safety Precautions
  • This compound: This compound is a skin and eye irritant. Handle with care in a well-ventilated fume hood.[9]

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

  • General Handling: Always wear appropriate PPE. Perform the reaction in a well-ventilated fume hood.

References

  • Google Patents. (n.d.). Synthesis method of 2,3-dihydrobenzofuran. CN105693666A.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 12). The Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis/Isolation of darifenacin hydrobromide by-products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. US3419579A.
  • Sci-Hub. (n.d.). Phenol oxidation. The formation of benzofuran and 2,3-dihydrobenzofuran derivatives by oxidation of 1-(2-hydroxyphenyl). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,3-Disubstituted Benzofuran Derivatives from Substituted Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxyselenocyclization of 2-Allylphenols for the Synthesis of 2,3-Dihydrobenzofuran Selenides. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ACG Publications. (2009, May 25). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Bromoethyl)phenol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, March 5). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Retrieved from [Link]

  • ACG Publications. (n.d.). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent effects in the base-catalyzed cyclization of 5-chloro-2-pentanone. Retrieved from [Link]

Sources

Application Notes and Protocols: Base-Mediated Intramolecular Alkylation of 2-(2-Bromoethyl)phenol for the Synthesis of 2,3-Dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 2,3-dihydrobenzofuran, a key structural motif in numerous biologically active natural products and pharmaceutical agents, is a subject of significant interest in medicinal and organic chemistry. This heterocyclic scaffold is often constructed via the intramolecular cyclization of 2-(2-haloethyl)phenols, a classic example of the Williamson ether synthesis. This application note provides a comprehensive guide to the base-mediated intramolecular alkylation of 2-(2-bromoethyl)phenol, offering detailed experimental protocols, a discussion of the underlying mechanistic principles, and strategies for optimizing reaction conditions to achieve high yields and purity. This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile transformation in their synthetic endeavors.

Mechanistic Overview: An Intramolecular Williamson Ether Synthesis

The base-mediated cyclization of this compound to 2,3-dihydrobenzofuran proceeds via an intramolecular SN2 (bimolecular nucleophilic substitution) mechanism. The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a base, forming a more nucleophilic phenoxide ion. This is a critical step, as the phenoxide is a significantly stronger nucleophile than the neutral phenol. The resulting phenoxide then undergoes an intramolecular attack on the electrophilic carbon atom bearing the bromine atom, displacing the bromide ion and forming the five-membered dihydrobenzofuran ring.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Attack start This compound base Base (e.g., OH⁻, OR⁻) phenoxide Phenoxide Intermediate start->phenoxide Base abstracts proton base->phenoxide product 2,3-Dihydrobenzofuran phenoxide->product Intramolecular nucleophilic attack bromide Bromide ion (leaving group)

Critical Parameters and Optimization Strategies

The success of this intramolecular cyclization hinges on the careful selection of several key reaction parameters: the base, the solvent, the reaction temperature, and the concentration.

Choice of Base: A Balancing Act

The choice of base is paramount and dictates the efficiency of the initial deprotonation step. Both strong and weak bases can be employed, with the selection often depending on the desired reaction rate and the tolerance of other functional groups in the molecule.

  • Strong Bases (e.g., Sodium Hydride, Potassium tert-Butoxide): These bases ensure rapid and complete deprotonation of the phenol, leading to faster reaction times. However, their high reactivity can also promote side reactions, particularly elimination (E2) to form 2-vinylphenol, especially at elevated temperatures. Strong bases are typically used in anhydrous aprotic solvents to prevent quenching.

  • Weak Bases (e.g., Potassium Carbonate, Sodium Hydroxide): Weaker bases establish an equilibrium between the phenol and the phenoxide. While this may lead to longer reaction times, it can also provide a more controlled reaction with fewer side products. The in-situ formation of the phenoxide can be sufficient to drive the reaction to completion, especially with the irreversible intramolecular cyclization step. Aqueous solutions of inorganic bases like sodium hydroxide can be effective and offer a more environmentally benign option.

The Role of the Solvent

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are excellent choices for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophilic phenoxide anion, thus enhancing its reactivity.

  • Polar Protic Solvents (e.g., Ethanol, Water): While generally less favorable for SN2 reactions due to solvation of the nucleophile through hydrogen bonding, they can be effective, particularly when using strong bases or under phase-transfer catalysis conditions.

  • Aprotic Solvents of Lower Polarity (e.g., THF, Acetone): These are also viable options, particularly with stronger bases.

Temperature and Reaction Time

The reaction temperature directly influences the rate of both the desired SN2 cyclization and potential side reactions. Generally, heating is required to drive the reaction to completion in a reasonable timeframe, especially with weaker bases. However, excessive temperatures can favor the E2 elimination pathway. Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of 2,3-dihydrobenzofuran from this compound using different base-solvent combinations.

Protocol 1: Cyclization using Potassium Carbonate in DMF

This protocol employs a moderately weak base in a polar aprotic solvent, offering a good balance between reaction rate and selectivity.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equiv.).

  • Stir the reaction mixture vigorously at 80-90 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3-dihydrobenzofuran as a colorless oil.

Protocol 2: Cyclization using Sodium Hydroxide in Aqueous Solution

This protocol utilizes a strong, inexpensive base in an aqueous medium, representing a cost-effective and environmentally friendly approach.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in a 10% aqueous solution of sodium hydroxide (2.0 equiv.).

  • Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize with 1 M HCl until the pH is approximately 7.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • The crude 2,3-dihydrobenzofuran can be further purified by distillation or column chromatography if necessary.

Comparison of Reaction Conditions

Protocol Base Solvent Temperature Typical Reaction Time Advantages Disadvantages
1K₂CO₃DMF80-90 °C4-6 hoursGood yield, clean reaction.DMF is a high-boiling point solvent and can be difficult to remove completely.
2NaOHWater100 °C (reflux)2-4 hoursCost-effective, environmentally friendly, simple work-up.Potential for side reactions at higher temperatures.

Characterization of 2,3-Dihydrobenzofuran

The identity and purity of the synthesized 2,3-dihydrobenzofuran should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.18-7.14 (m, 2H, Ar-H), 6.88-6.82 (m, 2H, Ar-H), 4.58 (t, J = 8.8 Hz, 2H, O-CH₂), 3.22 (t, J = 8.8 Hz, 2H, Ar-CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 159.9, 127.8, 127.1, 124.9, 120.6, 109.4, 71.3, 29.7.

  • IR (neat): ν 3050, 2960, 2880, 1590, 1480, 1220, 1100, 950 cm⁻¹.

  • Mass Spectrometry (EI): m/z (%) 120 (M⁺, 100), 91 (45), 65 (20).

Troubleshooting and Side Reactions

The primary side reaction in the base-mediated cyclization of this compound is E2 elimination to form 2-vinylphenol. This is more likely to occur under forcing conditions, such as high temperatures and with sterically hindered or very strong bases.

G cluster_0 Desired SN2 Pathway cluster_1 Competing E2 Pathway phenoxide_sn2 Phenoxide Intermediate product 2,3-Dihydrobenzofuran (Major Product) phenoxide_sn2->product Intramolecular Nucleophilic Attack phenoxide_e2 Phenoxide Intermediate side_product 2-Vinylphenol (Side Product) phenoxide_e2->side_product Elimination

To minimize the formation of 2-vinylphenol:

  • Use the mildest possible reaction conditions (lower temperature, weaker base) that still allow for a reasonable reaction rate.

  • Monitor the reaction closely and stop it once the starting material has been consumed to avoid prolonged heating.

  • Careful purification by column chromatography can separate 2,3-dihydrobenzofuran from the more polar 2-vinylphenol.

Another potential side reaction is intermolecular alkylation , where the phenoxide of one molecule reacts with the bromoethyl group of another. This is generally disfavored due to the high effective molarity of the intramolecular reaction for the formation of a five-membered ring. Running the reaction at high dilution can further minimize this possibility.

Conclusion

The base-mediated intramolecular alkylation of this compound is a robust and efficient method for the synthesis of 2,3-dihydrobenzofuran. By carefully selecting the base, solvent, and temperature, researchers can optimize the reaction to achieve high yields of the desired product while minimizing the formation of side products. The protocols and insights provided in this application note serve as a valuable resource for scientists and professionals in the field of organic synthesis and drug development.

References

  • Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Benzofuran, 2,3-dihydro-. In NIST Chemistry WebBook. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Google Patents. Synthesis method of 2,3-dihydrobenzofuran. CN105693666A.
  • ResearchGate. Synthesis of 2,3-dihydrobenzofuran analogue (8a/8b/8c) using 1a and... Available at: [Link]

  • Scribd. Phenol Reactions with NaOH and Bromine. Available at: [Link]

Application Notes and Protocols: 2-(2-Bromoethyl)phenol as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-(2-Bromoethyl)phenol, a valuable bifunctional intermediate in the synthesis of complex pharmaceutical molecules. While often overshadowed by related phenols in the synthesis of certain blockbuster drugs, its unique structural arrangement offers a strategic advantage for constructing key heterocyclic scaffolds. This document will elucidate the core reactivity of this compound, with a particular focus on its application in the synthesis of benzofuran and dihydrobenzofuran moieties, which are prevalent in a wide array of bioactive compounds. We will also clarify its role, or lack thereof, in the established synthetic routes of prominent drugs like Viloxazine and Reboxetine, providing researchers with a clear and accurate understanding of its practical applications. Detailed, field-proven protocols, mechanistic insights, and safety considerations are provided to empower researchers in leveraging this versatile building block for drug discovery and development.

Introduction: Unveiling the Synthetic Potential of this compound

This compound is an aromatic compound featuring a hydroxyl group and a bromoethyl substituent in an ortho arrangement. This unique disposition of a nucleophilic phenol and an electrophilic alkyl bromide within the same molecule makes it an ideal precursor for intramolecular cyclization reactions, offering a direct and efficient pathway to valuable heterocyclic systems. While the broader class of phenols and their derivatives are ubiquitous in medicinal chemistry, the specific utility of this compound lies in its ability to readily form five-membered oxygen-containing rings, namely 2,3-dihydrobenzofurans, which can be further oxidized to benzofurans. These structural motifs are cornerstones in a multitude of pharmacologically active agents, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1].

It is a common misconception that this compound or its close derivatives are direct precursors in the industrial synthesis of morpholine-containing drugs such as the antidepressant Viloxazine and the norepinephrine reuptake inhibitor Reboxetine. Our comprehensive review of the patent literature and established synthetic routes reveals that the manufacturing processes for these drugs predominantly utilize 2-ethoxyphenol as the key starting material[1][2][3][4][5][6][7][8]. This guide will first briefly outline these established syntheses to provide clarity and then pivot to the true synthetic power of this compound: the construction of benzofuran-based drug intermediates.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and hazards associated with a chemical intermediate is paramount for safe and effective laboratory practice.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₉BrOPubChem
Molecular Weight 201.06 g/mol PubChem
Appearance Not explicitly stated, likely a liquid or low-melting solidGeneral knowledge
Boiling Point Not available
Melting Point Not available
Solubility Sparingly soluble in water, soluble in organic solventsGeneral knowledge
pKa ~10 (phenol acidity)General knowledge

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a hazardous substance with the following GHS classifications:

  • H302: Harmful if swallowed (Acute toxicity, oral)

  • H315: Causes skin irritation (Skin corrosion/irritation)

  • H318: Causes serious eye damage (Serious eye damage/eye irritation)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Clarification: The Role of 2-Ethoxyphenol in Viloxazine and Reboxetine Synthesis

To address a common point of confusion, this section briefly outlines the established synthetic pathways for Viloxazine and (S,S)-Reboxetine, highlighting the use of 2-ethoxyphenol.

Synthesis of Viloxazine

The synthesis of Viloxazine, a selective norepinephrine reuptake inhibitor, typically commences with the Williamson ether synthesis between 2-ethoxyphenol and epichlorohydrin to form the epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane[1][6][7][8]. This epoxide is then reacted with a suitable amine, followed by cyclization to construct the morpholine ring.

viloxazine_synthesis Ethoxyphenol 2-Ethoxyphenol Epoxide 1-(2-ethoxyphenoxy)-2,3-epoxypropane Ethoxyphenol->Epoxide Williamson Ether Synthesis Epichlorohydrin Epichlorohydrin Epichlorohydrin->Epoxide Base Base (e.g., NaOH) Base->Epoxide Viloxazine Viloxazine Epoxide->Viloxazine Ring Opening & Cyclization Amine Amine Source (e.g., 2-aminoethyl hydrogen sulfate) Amine->Viloxazine

Caption: Established synthetic route to Viloxazine.

Synthesis of (S,S)-Reboxetine

The synthesis of the antidepressant (S,S)-Reboxetine also features 2-ethoxyphenol as a key building block. In a common synthetic strategy, a chiral morpholine derivative bearing a leaving group (e.g., a bromide) undergoes a nucleophilic substitution reaction with the phenoxide of 2-ethoxyphenol, which is generated in situ using a base like potassium tert-butoxide (t-BuOK)[3][4].

reboxetine_synthesis ChiralMorpholine Chiral Morpholine Intermediate (with leaving group) Reboxetine (S,S)-Reboxetine ChiralMorpholine->Reboxetine Nucleophilic Substitution Ethoxyphenol 2-Ethoxyphenol Ethoxyphenol->Reboxetine Base Base (e.g., t-BuOK) Base->Reboxetine

Caption: Key step in the synthesis of (S,S)-Reboxetine.

Core Application: Synthesis of Benzofuran and Dihydrobenzofuran Scaffolds

The primary synthetic utility of this compound lies in its efficient conversion to 2,3-dihydrobenzofuran via an intramolecular Williamson ether synthesis. This reaction is typically mediated by a base, which deprotonates the phenolic hydroxyl group to form a nucleophilic phenoxide. The phenoxide then undergoes an intramolecular S(_N)2 reaction, displacing the bromide to form the five-membered heterocyclic ring.

Reaction Mechanism: Intramolecular Williamson Ether Synthesis

The mechanism is a classic example of an intramolecular nucleophilic substitution. The proximity of the nucleophile (phenoxide) and the electrophile (bromoethyl group) in the ortho position greatly favors the formation of the five-membered ring.

intramolecular_williamson_ether reactant This compound phenoxide Phenoxide Intermediate reactant->phenoxide + Base product 2,3-Dihydrobenzofuran phenoxide->product Intramolecular S_N2 Br_ion Br⁻ base Base (e.g., K₂CO₃) HBase H-Base⁺

Caption: Mechanism of intramolecular Williamson ether synthesis.

Protocol: Base-Mediated Synthesis of 2,3-Dihydrobenzofuran

This protocol provides a reliable method for the synthesis of 2,3-dihydrobenzofuran from this compound.

Materials:

  • This compound (1.0 eq)

  • Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)

  • Acetone or Acetonitrile (solvent)

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a stir bar and reflux condenser, add this compound and the chosen solvent (e.g., acetone).

  • Add potassium carbonate to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 2,3-dihydrobenzofuran.

Expected Yield: While specific yields for the cyclization of this compound are not widely reported in readily accessible literature, similar intramolecular Williamson ether syntheses to form five-membered rings typically proceed in good to excellent yields (70-95%).

Application in the Synthesis of Benzofuran-Containing Drug Scaffolds

2,3-Dihydrobenzofuran is a versatile intermediate that can be oxidized to the corresponding benzofuran. The benzofuran moiety is a privileged scaffold in medicinal chemistry, present in numerous drugs and bioactive natural products. For instance, Amiodarone, an antiarrhythmic agent, and Bufuralol, a beta-blocker, contain the benzofuran core. The synthesis of substituted benzofurans often involves the initial construction of a dihydrobenzofuran ring followed by dehydrogenation.

Table 2: Examples of Drugs Containing the Benzofuran Moiety

Drug NameTherapeutic Class
Amiodarone Antiarrhythmic
Bufuralol Beta-blocker
Darifenacin Anticholinergic (for overactive bladder)
Vilazodone Antidepressant

While the direct synthesis of these specific drugs from this compound may not be the most common route, the intramolecular cyclization strategy provides a fundamental and efficient method for accessing the core benzofuran scaffold, which can then be further functionalized to generate novel drug candidates.

Conclusion

This compound is a valuable and somewhat underutilized intermediate in pharmaceutical synthesis. Its true potential lies not in the synthesis of morpholine-containing drugs like Viloxazine and Reboxetine, but in its efficient conversion to 2,3-dihydrobenzofuran via a base-mediated intramolecular Williamson ether synthesis. This reaction provides a direct and high-yielding route to a key heterocyclic scaffold that is a component of many biologically active molecules. By providing clear protocols and mechanistic insights, this guide aims to empower researchers to effectively utilize this compound in their drug discovery and development endeavors, particularly in the synthesis of novel benzofuran-based therapeutics.

References

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters. [Link]

  • Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences. [Link]

  • Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor. Organic Process Research & Development. [Link]

  • Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression. Annals of Pharmacotherapy. [Link]

  • Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. ACS Publications. [Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances. [Link]

  • Methods for producing viloxazine salts and novel polymorphs thereof.
  • The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. ResearchGate. [Link]

  • Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
  • Process for the preparation of viloxazine hydrochloride.
  • Patent Application Publication (10) Pub. No.: US 2015/0126735 A1. Google APIs. [Link]

  • “PROCESS FOR THE PREPARATION OF VILOXAZINE HYDROCHLORIDE”. Quick Company. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides. ResearchGate. [Link]

  • ChemInform Abstract: Convenient Synthesis of Novel 2,2-Dialkyl-1,2-dihydronaphtho[2,1-b]furans. ResearchGate. [https://www.researchgate.net/publication/251787627_ChemInform_Abstract_Convenient_Synthesis_of_Novel_22-Dialkyl-12-dihydronaphtho21-b]furans]([Link])

  • Benzofuran synthesis. Organic Chemistry Portal. [Link]

  • Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]

  • Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. National Institutes of Health. [Link]

  • Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave. [Link]

  • Intramolecular Williamson Ether Synthesis. YouTube. [Link]

  • Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. National Institutes of Health. [Link]

  • Benzofuran derivatives, process for their preparation and intermediates thereof.
  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. National Institutes of Health. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Williamson Ether Synthesis. University of Missouri-St. Louis. [Link]

Sources

Application Note: Synthesis of 2,3-Dihydrobenzofuran via Intramolecular Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3][4] Its rigid, planar structure fused to a flexible dihydrofuran ring makes it an ideal template for designing novel therapeutic agents.

This application note provides a comprehensive guide for the synthesis of 2,3-dihydrobenzofuran (also known as coumaran) through the intramolecular cyclization of 2-(2-bromoethyl)phenol. The protocol leverages potassium carbonate as an effective and mild base in what is a classic example of an intramolecular Williamson ether synthesis.[5][6] We will delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis, making this valuable heterocyclic compound readily accessible for research and drug development professionals.

Reaction Principle and Mechanism

The conversion of this compound to 2,3-dihydrobenzofuran is a two-step intramolecular process facilitated by a base.[7] The reaction is a textbook example of the Williamson ether synthesis applied intramolecularly, where a single molecule contains both the nucleophile (the hydroxyl group) and the electrophile with a leaving group (the bromoethyl side chain).[5][8]

Step 1: Deprotonation Potassium carbonate (K₂CO₃), a moderately strong inorganic base, is sufficient to deprotonate the acidic phenolic hydroxyl group (pKa ≈ 10).[9][10] This acid-base reaction generates a highly nucleophilic potassium phenoxide intermediate in situ.

Step 2: Intramolecular Sₙ2 Cyclization The newly formed phenoxide anion executes a nucleophilic attack on the adjacent electrophilic carbon atom bearing the bromine atom. This proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism, involving a backside attack that displaces the bromide ion, a good leaving group.[6][7] The geometry of the starting material is perfectly pre-organized for this 5-exo-tet cyclization, which is kinetically and thermodynamically favorable, leading to the stable five-membered dihydrofuran ring.[5]

Caption: Reaction mechanism for the synthesis of 2,3-dihydrobenzofuran.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate adjustments to equipment and reagent quantities.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥97%Standard VendorStarting material.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard VendorBase. Should be finely powdered.
AcetoneACS Grade, AnhydrousStandard VendorReaction solvent. DMF can also be used.[6]
Diethyl EtherACS GradeStandard VendorFor extraction.
Saturated NaCl solution (Brine)N/ALab PreparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard VendorDrying agent.
Silica Gel60 Å, 230-400 meshStandard VendorFor column chromatography.
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.01 g, 10.0 mmol).

  • Solvent and Base Addition: Add 40 mL of anhydrous acetone to the flask. While stirring, add finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents).

  • Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the mixture to reflux (approx. 56°C for acetone) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (KBr and excess K₂CO₃) through a pad of celite and wash the solid cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in 50 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford 2,3-dihydrobenzofuran as a pure, colorless oil.

Data and Expected Results

Reagent Summary Table
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound201.062.01 g10.01.0
Potassium Carbonate138.212.07 g15.01.5
Acetone58.0840 mL--
Product Characterization
  • Product: 2,3-Dihydrobenzofuran[11]

  • Molecular Formula: C₈H₈O[11]

  • Molecular Weight: 120.15 g/mol [11]

  • Appearance: Colorless to pale yellow oil.

  • Yield: Typical yields range from 85-95% after purification. For a 10.0 mmol scale, the theoretical yield is 1.20 g.

  • Mass Spectrometry (EI): m/z (%) = 120 (M+, 100), 91 (73), 119 (27).[12]

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) = 7.15-7.20 (m, 2H, Ar-H), 6.80-6.90 (m, 2H, Ar-H), 4.58 (t, J=8.8 Hz, 2H, -O-CH₂-), 3.21 (t, J=8.8 Hz, 2H, Ar-CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) = 160.0, 127.5, 125.0, 120.5, 111.0, 71.5, 29.8.

Workflow Visualization

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge Flask (Reactant, Acetone, K₂CO₃) B 2. Heat to Reflux (4-6 hours) A->B C 3. Monitor by TLC B->C D 4. Cool & Filter Solids C->D E 5. Evaporate Solvent D->E F 6. Liquid-Liquid Extraction (Ether/Water) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Sources

Application Note: Solvent Selection & Process Control for the Cyclization of 2-(2-bromoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclization of 2-(2-bromoethyl)phenol to 2,3-dihydrobenzofuran is a classic intramolecular Williamson ether synthesis. While the reaction appears straightforward, the physicochemical properties of the solvent play a decisive role in reaction kinetics, impurity profiles (specifically intermolecular dimerization), and downstream processing efficiency.

This guide provides a rational framework for solvent selection, distinguishing between high-throughput laboratory synthesis (where rate and convenience dominate) and process-scale development (where safety, cost, and "green" metrics are paramount).

Mechanistic Grounding & Kinetic Considerations

To select the correct solvent, one must understand the specific demands of the transition state. This reaction is a 5-exo-tet cyclization, favored by Baldwin’s rules, proceeding via an


 mechanism.
The Reaction Pathway[1][2][3][4][5][6][7]
  • Deprotonation: The base removes the phenolic proton (

    
    ), generating a phenoxide anion.
    
  • Ion Separation: The solvent must solvate the cation (

    
    , 
    
    
    
    ) effectively to leave the phenoxide "naked" and reactive.
  • Nucleophilic Attack: The phenoxide oxygen attacks the

    
     orbital of the C-Br bond.
    
  • Ring Closure: Formation of the 5-membered ether ring and expulsion of the bromide leaving group.

Graphviz Diagram: Reaction Mechanism

ReactionMechanism Start This compound Inter Phenoxide Intermediate (Ion Pair) Start->Inter Deprotonation Base Base (e.g., K2CO3) Base->Inter TS Transition State (5-exo-tet) Inter->TS Intramolecular SN2 Attack Side Side Product: Intermolecular Dimer Inter->Side High Conc. (Intermolecular) Product 2,3-Dihydrobenzofuran TS->Product Cyclization

Figure 1: Mechanistic pathway highlighting the critical competition between intramolecular cyclization (desired) and intermolecular dimerization (side reaction).

Solvent Selection Matrix

The choice of solvent dictates the reaction rate by influencing the "tightness" of the ion pair between the phenoxide and the counter-cation.

Comparative Data Table
Solvent ClassExamplesDielectric Const. (

)
Relative Rate (

)
Workup ComplexityRecommended Scale
Polar Aprotic (High BP) DMF, DMSO, NMP36 - 47Fastest High (High BP, water solubility)Milligram to Gram (Library Synthesis)
Polar Aprotic (Low BP) Acetone, MeCN20 - 37FastLow (Volatile)Gram to Kilogram (General Purpose)
Phase Transfer (Biphasic) Toluene/Water, 2-MeTHF/WaterN/A (System)ModerateLow (Phase separation)Process/Pilot Plant (Green Chemistry)
Protic Ethanol, Methanol24 - 33SlowLowNot Recommended (H-bonding reduces nucleophilicity)
Expert Insight: The "Naked Anion" Effect

In polar aprotic solvents like DMF or Acetone, the solvent dipoles surround the metal cation (e.g.,


) but do not form hydrogen bonds with the phenoxide anion. This leaves the phenoxide "naked" and highly energetic, significantly accelerating the 

attack. In contrast, protic solvents (EtOH) cage the phenoxide in hydrogen bonds, reducing its nucleophilicity.

Detailed Experimental Protocols

Protocol A: High-Throughput / Lab Scale (Acetone Reflux)

Best for: Quick synthesis, easy purification, standard laboratory setups.

Reagents:

  • This compound (1.0 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetone (HPLC Grade, dried over

    
     or sieves)
    

Step-by-Step:

  • Preparation: Dissolve this compound in anhydrous acetone [0.1 M concentration].

    • Critical Control Point: Do not exceed 0.1 M concentration. Higher concentrations increase the probability of intermolecular collisions, leading to dimerization.

  • Addition: Add powdered anhydrous

    
     (2.0 equiv).
    
    • Note: Milling the

      
       increases surface area and reaction rate.
      
  • Reaction: Heat the heterogeneous mixture to reflux (

    
    ) with vigorous stirring.
    
  • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. Starting material typically disappears within 4–6 hours.

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the solid salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.

    • Self-Validation: The residue should be a clear oil. If solid precipitate forms upon standing, check for dimer formation (NMR).

Protocol B: Process Scale / Green Chemistry (Phase Transfer Catalysis)

Best for: Large scale (>100g), safety (avoiding volatile/flammable solvents), and environmental compliance.

Reagents:

  • This compound (1.0 equiv)

  • Toluene (Solvent Phase)[2]

  • Sodium Hydroxide (NaOH), 25% aq. solution (Solvent Phase)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv - Catalyst)

Step-by-Step:

  • Biphasic Setup: Charge the reactor with a solution of this compound in Toluene [0.2 M].

  • Catalyst Addition: Add TBAB (5 mol%).

  • Base Addition: Add 25% NaOH solution (1.5 equiv) slowly with high-shear stirring.

    • Mechanism:[3][4][5][6] The phenol is deprotonated at the interface. The lipophilic quaternary ammonium cation (

      
      ) pairs with the phenoxide and drags it into the organic (Toluene) phase, where it reacts rapidly with the alkyl bromide.
      
  • Reaction: Heat to

    
    .
    
  • Workup:

    • Stop stirring and allow phases to separate (immediate separation is typical).

    • Drain the lower aqueous layer (contains NaBr waste).

    • Wash the organic layer with water (1x) and brine (1x).

    • Distill Toluene to recover product.

Troubleshooting & Optimization Logic

Use the following logic flow to troubleshoot low yields or impurities.

Graphviz Diagram: Optimization Decision Tree

OptimizationTree Problem Issue: Low Yield / Impurities Check1 Check TLC/LCMS: Is Starting Material Remaining? Problem->Check1 Check2 Check Impurity Profile: Dimer Present? Check1->Check2 No (Conversion Complete) Sol1 Action: Increase Temp or Switch to DMF Check1->Sol1 Yes (Slow Rate) Sol2 Action: Check Water Content (Wet solvent kills reaction) Check1->Sol2 Yes (Stalled) Sol3 Action: DILUTE Reaction (Favors Intramolecular) Check2->Sol3 Yes (Dimer Found) Sol4 Action: Verify Base Strength (Use K2CO3 or Cs2CO3) Check2->Sol4 No (Unknown byproduct)

Figure 2: Troubleshooting logic for optimizing the cyclization workflow.

Critical Control Points (Self-Validating Systems)
  • Concentration Check: If the dimer (two phenolic units linked) is observed by LCMS (

    
     mass), your reaction is too concentrated. Dilute by factor of 2. 
    
  • Water Content: In Method A, if the reaction stalls at 50% conversion, the solvent likely absorbed moisture, solvating the carbonate and stopping the deprotonation. Add 3Å molecular sieves.

References

  • Williamson Ether Synthesis Mechanism & Conditions Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4][7][8][9] [Link]

  • Synthesis of 2,3-Dihydrobenzofurans Organic Chemistry Portal. "Synthesis of 2,3-Dihydrobenzofurans." [Link]

  • Intramolecular Williamson Ethers Chemistry LibreTexts. "Williamson Ether Synthesis."[3][4][7][8][9] [Link]

  • Reichardt, C. "Solvents and Solvent Effects in Organic Chemistry.

Sources

Application Note & Protocol: One-Pot Synthesis of Dihydrobenzofuran Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif prevalent in a vast array of biologically active natural products and pharmaceutical agents. Its significance in drug discovery programs necessitates the development of efficient, atom-economical, and scalable synthetic routes. This application note details robust one-pot methodologies for the synthesis of dihydrobenzofuran precursors, focusing on transition metal-catalyzed and organocatalytic strategies. By minimizing intermediate isolation and purification steps, these protocols offer significant advantages in terms of time, cost, and environmental impact. We provide detailed, step-by-step protocols, mechanistic insights, and troubleshooting guidance to enable researchers in medicinal chemistry and process development to successfully implement these powerful synthetic strategies.

Introduction: The Significance of Dihydrobenzofurans

The 2,3-dihydrobenzofuran core structure is a cornerstone in medicinal chemistry. This motif is present in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] The development of potent and selective cannabinoid receptor 2 (CB2) agonists, for example, has utilized the dihydrobenzofuran framework to achieve improved drug-like properties for the treatment of neuropathic pain.[2] Given their therapeutic potential, there is a persistent demand for efficient synthetic methods that allow for rapid access to libraries of structurally diverse dihydrobenzofuran derivatives.

Traditional multi-step syntheses are often plagued by cumulative yield losses, excessive waste generation, and high labor costs. One-pot or tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel, represent a more elegant and sustainable approach.[3] These processes enhance synthetic efficiency by avoiding the isolation of intermediates, thereby saving time, reagents, and solvents. This guide focuses on practical and field-proven one-pot strategies for constructing dihydrobenzofuran precursors.

Strategic Overview of One-Pot Synthesis

The core principle of a one-pot synthesis is to design a reaction sequence where the conditions required for each step are compatible with the reagents and intermediates of the subsequent steps. This requires a deep understanding of reaction mechanisms and kinetics.

One-Pot_Workflow High-Level One-Pot Synthesis Workflow cluster_0 Single Reaction Vessel A Starting Materials (e.g., Phenol & Alkyne) C Tandem Reaction Sequence (e.g., Coupling followed by Cyclization) A->C Step 1 B Catalyst(s) & Reagents Added Sequentially or Simultaneously B->C D Dihydrobenzofuran Product C->D Step 2

Caption: General workflow for a one-pot synthesis of dihydrobenzofurans.

Protocol I: Palladium-Catalyzed Tandem Hiyama Alkynylation/Cyclization

This protocol describes a powerful one-pot method for synthesizing benzofuran scaffolds (which can be selectively reduced to dihydrobenzofurans in a subsequent step) from readily available 2-iodophenols and triethoxysilylalkynes. The reaction proceeds via a Pd-catalyzed Hiyama cross-coupling followed by an intramolecular cyclization.[4]

Mechanistic Rationale

The choice of a palladium catalyst is critical. Palladium(0) species are highly effective at undergoing oxidative addition into the aryl-iodide bond of the 2-iodophenol, initiating the catalytic cycle. The subsequent steps involve transmetalation with the silylalkyne and reductive elimination to form a 2-(alkynyl)phenol intermediate. This intermediate then undergoes a palladium-mediated intramolecular cyclization to form the benzofuran ring.[4] The use of an acyclic diaminocarbene (ADC) ligand can enhance catalyst stability and efficiency.

Pd_Catalyzed_Mechanism A Pd(0) Catalyst B Oxidative Addition (with 2-Iodophenol) A->B C Aryl-Pd(II)-I Intermediate B->C D Transmetalation (with Silylalkyne) C->D E Aryl-Pd(II)-Alkyne Intermediate D->E F Reductive Elimination E->F F->A Regenerates Catalyst G 2-(Alkynyl)phenol Intermediate F->G H Intramolecular Cyclization G->H I Benzofuran Product H->I

Caption: Simplified mechanism for Pd-catalyzed tandem Hiyama alkynylation/cyclization.

Materials and Equipment
  • Reagents: 2-Iodophenol, Triethoxysilylalkyne derivatives, Palladium catalyst (e.g., Pd(ADC) complex or PdCl₂(PPh₃)₂), Sodium Hydroxide (NaOH), 1,4-Dioxane, Deionized Water.

  • Equipment: Schlenk flask or reaction vial with a screw cap, magnetic stirrer hotplate, inert gas line (Nitrogen or Argon), standard laboratory glassware, rotary evaporator, column chromatography setup.

Step-by-Step Protocol

Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Vessel Preparation: Oven-dry a Schlenk flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Reagent Addition: To the flask, add 2-iodophenol (1.0 mmol, 1.0 equiv), the palladium catalyst (2 mol %), and NaOH (3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and water (2 mL) to the flask. The biphasic mixture facilitates the reaction by dissolving both organic and inorganic reagents.

  • Substrate Addition: Add the triethoxysilylalkyne (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl solution and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the benzofuran product.

Substrate Scope and Expected Yields

This method is tolerant of a variety of functional groups on the alkyne partner.

EntryAlkyne Substituent (R)ProductIsolated Yield (%)[4]
1Phenyl2-Phenylbenzofuran57%
24-Methylphenyl2-(p-Tolyl)benzofuran55%
3n-Hexyl2-(n-Hexyl)benzofuran25%
4Cyclohexyl2-Cyclohexylbenzofuran14%

Insight: Aryl-substituted triethoxysilylalkynes generally provide higher yields compared to their aliphatic counterparts under these conditions.[4] This is likely due to the enhanced stability and reactivity of the organometallic intermediates involved.

Protocol II: Organocatalytic Oxidative Cyclization of o-Allylphenols

For researchers seeking metal-free alternatives, organocatalysis presents a green and cost-effective strategy. This protocol uses a simple ketone catalyst and hydrogen peroxide to achieve an efficient oxidative cyclization of o-allylphenols to 2,3-dihydrobenzofurans.[5]

Mechanistic Rationale

The key to this transformation is the in situ generation of a highly reactive dioxirane intermediate from the ketone catalyst (e.g., 2,2,2-trifluoroacetophenone) and hydrogen peroxide. This dioxirane acts as the primary oxidant, epoxidizing the alkene of the o-allylphenol. The resulting epoxide is then susceptible to intramolecular nucleophilic attack by the adjacent phenolic hydroxyl group, leading to a 5-exo-tet cyclization that forms the dihydrobenzofuran ring. The choice of a highly electrophilic ketone like trifluoroacetophenone is crucial for efficient dioxirane formation.

Materials and Equipment
  • Reagents: Substituted o-allylphenol, 2,2,2-trifluoroacetophenone, Hydrogen peroxide (30% aq. solution), Acetonitrile (MeCN), Sodium bicarbonate (NaHCO₃).

  • Equipment: Round-bottom flask, magnetic stirrer, standard laboratory glassware, rotary evaporator, column chromatography setup.

Step-by-Step Protocol

Safety Precaution: Hydrogen peroxide is a strong oxidant. Avoid contact with skin and eyes and handle with care. The reaction can be exothermic; ensure proper temperature control.

  • Reagent Addition: In a round-bottom flask equipped with a magnetic stir bar, dissolve the o-allylphenol (1.0 mmol, 1.0 equiv) in acetonitrile (5 mL).

  • Catalyst Addition: Add 2,2,2-trifluoroacetophenone (0.2 mmol, 20 mol %) to the solution.

  • Base Addition: Add sodium bicarbonate (2.0 mmol, 2.0 equiv) to buffer the reaction mixture.

  • Oxidant Addition: Slowly add hydrogen peroxide (30% aq., 2.0 mmol, 2.0 equiv) dropwise to the stirring solution at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the peroxide is fully decomposed (test with peroxide strips).

  • Extraction & Purification: Extract the mixture with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield (Protocol I) Inactive catalyst; Air or moisture contamination; Poor quality reagents.Ensure the Pd catalyst is active and handled under inert conditions. Use freshly distilled, anhydrous solvents. Purify starting materials if necessary.
Incomplete Reaction (Protocol II) Decomposition of H₂O₂; Insufficient catalyst.Use a fresh bottle of H₂O₂. Add the H₂O₂ slowly to control the temperature. Increase the catalyst loading slightly (e.g., to 25-30 mol %).
Formation of Side Products Incorrect reaction temperature; Catalyst decomposition; Alternative reaction pathways.Optimize the reaction temperature. For Protocol I, ensure the temperature does not exceed 80-90 °C to prevent catalyst deactivation. For Protocol II, running the reaction at 0 °C may improve selectivity.
Difficulty in Purification Co-elution of product with starting material or byproducts.Adjust the solvent system for column chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative purification method if the product is a solid.

Conclusion

One-pot synthesis represents a paradigm shift in modern organic chemistry, aligning with the principles of green chemistry and process efficiency. The palladium-catalyzed and organocatalytic protocols detailed in this note provide reliable and versatile pathways to access valuable dihydrobenzofuran precursors. By understanding the underlying mechanisms and paying close attention to experimental details, researchers can leverage these methods to accelerate the discovery and development of novel chemical entities for various applications, particularly in the pharmaceutical industry.

References

  • Wolfe, J. P., et al. (2014). Synthesis of 2,3-Dihydrobenzofurans via the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols. Available at: National Institutes of Health. [Link]

  • Kaur, N., et al. (2018). One-Pot Tandem Hiyama Alkynylation/Cyclizations by Palladium(II) Acyclic Diaminocarbene (ADC) Complexes Yielding Biologically Relevant Benzofuran Scaffolds. ACS Omega, 3(2), 2194–2206. [Link]

  • Zahoor, A. F., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. [Link]

  • Tan, Y., et al. (2012). One-pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. PubMed. [Link]

  • Al-Hayali, L., et al. (2016). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists. National Institutes of Health. [Link]

  • Al-Mahadeen, M. M., et al. (2022). One-pot synthesis of novel 2-oxo(2H)-spiro[benzofuran-3,3′-pyrrolines] via 1,4-dipolar cycloaddition reaction. Monatshefte für Chemie - Chemical Monthly, 153(9), 899-906. [Link]

  • Wolfe, J. P., et al. (2006). One-pot, Pd-catalyzed synthesis of trans-dihydrobenzofurans from o-aminophenols. PubMed. [Link]

  • Jing, C., et al. (2022). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 12(23), 14614-14649. [Link]

  • Stratmann, L., et al. (2019). Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. ResearchGate. [Link]

  • Cheng, D., et al. (2023). Iodine-Catalyzed Simple and Efficient Synthesis of 1,3,5-Triarylbenzenes and 2,3-Dihydrobenzofuran Derivatives under Mild Reaction Conditions. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2013). Multicomponent Cascade Reactions for the Synthesis of 2,3-Dihydrobenzofuran Derivatives. Chemistry Letters, 42(8), 865-867. [Link]

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Troubleshooting & Optimization

preventing dimerization during 2-(2-bromoethyl)phenol cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the intramolecular cyclization of 2-(2-bromoethyl)phenol to form 2,3-dihydrobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction, primarily the competitive formation of undesired dimers. Here, we provide in-depth, field-proven insights and troubleshooting protocols grounded in established chemical principles.

The Challenge: Intramolecular Cyclization vs. Intermolecular Dimerization

The synthesis of 2,3-dihydrobenzofuran from this compound is a classic example of an intramolecular Williamson ether synthesis.[1][2] The reaction proceeds via an SN2 mechanism where the phenoxide, formed by deprotonation of the hydroxyl group, acts as a nucleophile, attacking the electrophilic carbon bearing the bromine atom.[3][4][5]

However, a significant competing reaction exists: intermolecular dimerization. Instead of attacking the electrophile on the same molecule, the phenoxide can attack the bromoethyl group of a different molecule. This bimolecular reaction leads to the formation of a linear dimer, which can further react to form larger oligomers or polymers, drastically reducing the yield of the desired cyclic product.

The core challenge is to kinetically favor the unimolecular cyclization over the bimolecular dimerization.

G cluster_start Starting Material & Intermediate cluster_products Products Start This compound Base Base (e.g., K₂CO₃) Start->Base Deprotonation Phenoxide Phenoxide Intermediate Intra Intramolecular SN2 (Unimolecular) Phenoxide->Intra Favored at Low Concentration Inter Intermolecular SN2 (Bimolecular) Phenoxide->Inter Favored at High Concentration Base->Phenoxide Product Desired Product: 2,3-Dihydrobenzofuran Intra->Product Dimer Side Product: Dimer / Oligomers Inter->Dimer

Figure 1. Competing pathways in the cyclization of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the cyclization reaction.

Q1: My primary product is the dimer, not the desired 2,3-dihydrobenzofuran. What went wrong and how do I fix it?

Root Cause: This is the most common failure mode and is almost always caused by the reaction concentration being too high. At high concentrations, the probability of two different molecules colliding (an intermolecular event) is much greater than the probability of the molecule's reactive ends finding each other (an intramolecular event).

Solution: The High-Dilution Principle

To favor intramolecular cyclization, you must employ the "high-dilution principle".[6] This principle states that reactions forming large rings or competing with polymerization are favored when the concentration of the reactant is kept extremely low.[6][7] While this can be achieved by using massive volumes of solvent, a more practical and effective method is the slow, controlled addition of the reactant(s) to the reaction vessel using a syringe pump. This technique, often called "pseudo-high dilution," maintains a very low instantaneous concentration of the reactive species, starving the bimolecular dimerization pathway.[8]

Experimental Protocol: Syringe Pump Addition for High-Dilution Cyclization
  • Setup:

    • In a large, three-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the bulk of your chosen solvent (e.g., anhydrous acetonitrile or DMF) and the base (e.g., finely ground anhydrous K₂CO₃).

    • Heat the solvent/base mixture to the desired reaction temperature (e.g., 80 °C).

    • Dissolve your starting material, this compound, in a separate small volume of the same anhydrous solvent and load it into a syringe.

    • Mount the syringe onto a syringe pump, with the needle tip positioned to deliver the solution into the vigorously stirring, heated reaction mixture.

  • Execution:

    • Set the syringe pump to a very slow addition rate. A typical starting point is to add the entire solution over 8-24 hours.

    • The goal is for the rate of addition to be slower than the rate of the intramolecular cyclization.[6] This ensures the concentration of the starting material remains negligible in the flask.

    • After the addition is complete, allow the reaction to stir at temperature for an additional 1-2 hours to ensure full conversion.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter off the inorganic base.

    • Remove the solvent under reduced pressure.

    • Purify the crude product using standard methods (e.g., silica gel chromatography) to isolate the 2,3-dihydrobenzofuran.

G cluster_pump Syringe Pump cluster_flask Reaction Flask Syringe Syringe with This compound in solvent Flask Large volume of heated solvent + Base (K₂CO₃) (Vigorously Stirred) Syringe->Flask Slow, controlled addition (e.g., over 8-24 hours)

Figure 2. High-dilution setup using a syringe pump.
Q2: I'm still getting a mixture of monomer and dimer even under high dilution. How can I further optimize the reaction?

Root Cause: If dimerization persists, other reaction parameters need optimization. The choice of base, solvent, and temperature can significantly influence the outcome.

Solutions & Optimization Strategies:

  • Choice of Base: While potassium carbonate is common, cesium carbonate (Cs₂CO₃) can be more effective. The larger, more "naked" cesium cation can accelerate SN2 reactions (the "cesium effect"), potentially increasing the rate of the desired intramolecular reaction relative to the intermolecular one. Sodium hydride (NaH) is also an excellent choice for ensuring complete and rapid deprotonation to the reactive phenoxide.[1]

  • Solvent System: Polar aprotic solvents like DMF, acetonitrile, or acetone are standard.[4] They are effective at solvating the cation of the base while leaving the phenoxide anion highly reactive. Ensure your solvent is anhydrous, as water can interfere with the reaction.

  • Temperature Control: Lowering the temperature generally favors substitution (SN2) over elimination (E2).[9] While elimination is not the primary side reaction here, temperature can still affect the relative rates of the two SN2 pathways. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate (e.g., 50-60 °C instead of 80-100 °C).

ParameterStandard ConditionOptimization StrategyRationale
Concentration > 0.1 M< 0.01 M (via syringe pump)Minimizes bimolecular collisions, favoring the unimolecular cyclization pathway.[6][8]
Base K₂CO₃Cs₂CO₃ or NaHCs₂CO₃ can accelerate SN2 reactions; NaH ensures rapid and complete phenoxide formation.[1]
Solvent Acetone, DMFAnhydrous Acetonitrile (MeCN)Polar aprotic solvents enhance nucleophilicity of the phenoxide.[4]
Temperature 80-100 °C50-70 °CLower temperatures can increase selectivity by disfavoring higher activation energy side reactions.[9]
Table 1. Summary of Reaction Condition Optimization.

Frequently Asked Questions (FAQs)

Q3: What is the fundamental kinetic difference between the intramolecular and intermolecular pathways?

The intramolecular reaction is a unimolecular process (first-order kinetics), while the intermolecular reaction is a bimolecular process (second-order kinetics).

  • Rate (Intramolecular) = k₁ [Substrate]

  • Rate (Intermolecular) = k₂ [Substrate]²

This mathematical relationship is the key to controlling the reaction. The rate of the intermolecular reaction is exponentially dependent on the substrate concentration. By drastically reducing the concentration (e.g., by a factor of 100), you reduce the rate of dimerization by a factor of 10,000, while the rate of the desired cyclization only decreases by a factor of 100. This gives the intramolecular pathway a significant kinetic advantage.

Q4: Can Phase-Transfer Catalysis (PTC) be used to prevent dimerization?

Yes, Phase-Transfer Catalysis is an excellent strategy. In a solid-liquid or liquid-liquid system (e.g., K₂CO₃ solid in toluene), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or Aliquat 336 facilitates the reaction.

Mechanism: The PTC shuttles the phenoxide anion from the solid or aqueous phase into the organic phase as a lipophilic ion pair.[10] This process inherently maintains a low concentration of the reactive phenoxide in the organic phase where the alkyl bromide is located, thus mimicking high-dilution conditions.[10][11] This can lead to cleaner reactions and higher yields of the cyclized product, often without the need for a syringe pump. Using PTC in an anhydrous system can further enhance O-alkylation over potential C-alkylation.[12]

Q5: Are there any other significant side reactions to be aware of?

Besides dimerization, two other potential side reactions, though less common in this specific system, are:

  • Elimination (E2): The phenoxide can act as a base to abstract a proton from the carbon adjacent to the bromine, leading to the formation of 2-vinylphenol. This is more likely with stronger, bulkier bases and at higher temperatures.[3][9] Using a primary alkyl bromide, as in this case, strongly disfavors elimination.[1]

  • C-Alkylation: The phenoxide is an ambident nucleophile, meaning it can react at the oxygen or at the ortho/para positions of the aromatic ring.[3] Ring alkylation is generally disfavored but can sometimes be observed, particularly under conditions that promote ionic character or in the presence of certain metal ions. Using polar aprotic solvents and PTC typically favors the desired O-alkylation.[12]

By carefully controlling reaction conditions, particularly concentration, you can successfully navigate the synthetic challenges of this compound cyclization and achieve high yields of the desired 2,3-dihydrobenzofuran.

References

  • Williamson ether synthesis. In Wikipedia. Retrieved February 2, 2026, from [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Retrieved February 2, 2026, from [Link]

  • Williamson Ether Synthesis: Videos & Practice Problems. (2022). Pearson+. Retrieved February 2, 2026, from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Williamson ether synthesis. (2021). Lumen Learning. Retrieved February 2, 2026, from [Link]

  • Halpern, M. PTC Selective O-Alkylation. PTC Organics, Inc. Retrieved February 2, 2026, from [Link]

  • Raj, M., et al. (2020). Peptide Cyclization at High Concentration. The Raj Group Publications. Retrieved February 2, 2026, from [Link]

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (2016). Sciforum. Retrieved February 2, 2026, from [Link]

  • Williamson Ether Synthesis. (2022). Chemistry Steps. Retrieved February 2, 2026, from [Link]

  • Convenient Synthesis of Novel 2,2-Dialkyl-1,2-dihydronaphtho[2,1-b]furans. (2010). ChemInform. Retrieved February 2, 2026, from ResearchGate. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Williamson Ether Synthesis. (2023). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Phenol oxidation. The formation of benzofuran and 2,3-dihydrobenzofuran derivatives. (1971). Journal of the Chemical Society C: Organic.
  • Synthesis method of 2,3-dihydrobenzofuran. (2016). Google Patents.
  • Dolman, S. J., et al. (2002). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. Retrieved February 2, 2026, from [Link]

  • Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. (2020). Journal of Materials Chemistry C. Retrieved February 2, 2026, from [Link]

  • High dilution principle. In Wikipedia. Retrieved February 2, 2026, from [Link]

  • Synthesis/Isolation of darifenacin hydrobromide by-products. (2013). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. (2023). ACS Catalysis. Retrieved February 2, 2026, from [Link]

  • Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. (2018). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Intramolecular cyclization of alkylimidazoles. (2014). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. (2021). Antioxidants. Retrieved February 2, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). Molecules. Retrieved February 2, 2026, from [Link]

  • Intramolecular Addition (Cyclization) Reactions. (2022). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • How could we prevent dimerization of thienopyrimidinone in basic conditions? (2013). ResearchGate. Retrieved February 2, 2026, from [Link]

  • An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. (2004). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. (2022). Nature Communications. Retrieved February 2, 2026, from [Link]

  • Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. (2018). RSC Publishing. Retrieved February 2, 2026, from [Link]

  • Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. (2024). Organic & Biomolecular Chemistry. Retrieved February 2, 2026, from [Link]

  • Alkylation of Phenol: A Mechanistic View. (2013). ResearchGate. Retrieved February 2, 2026, from [Link]

  • DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides. (2024). RSC Advances. Retrieved February 2, 2026, from [Link]

Sources

improving yield of 2,3-dihydrobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: 2,3-Dihydrobenzofuran Synthesis

Welcome to the technical support center for the synthesis of 2,3-dihydrobenzofurans. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes, troubleshoot low yields, and understand the mechanistic nuances of these important heterocyclic scaffolds. 2,3-Dihydrobenzofurans are prevalent motifs in numerous natural products and pharmaceuticals, making their efficient synthesis a critical goal.[1][2][3]

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My intramolecular Williamson ether synthesis to form a 2,3-dihydrobenzofuran is giving a very low yield. What are the most likely causes?

A1: The intramolecular Williamson ether synthesis is a classic and powerful method for forming cyclic ethers.[4][5][6] However, its success is highly dependent on several factors. Low yields in the synthesis of 2,3-dihydrobenzofurans via this route can often be attributed to:

  • Inefficient Deprotonation: The phenolic hydroxyl group must be fully deprotonated to form the nucleophilic phenoxide. If a weak base or insufficient equivalents of a strong base are used, the starting material will not be fully converted to the reactive intermediate.

  • Competing Intermolecular Reactions: If the reaction concentration is too high, the phenoxide can react with another molecule of the starting material (intermolecularly) rather than cyclizing (intramolecularly).

  • Poor Leaving Group: The efficiency of the SN2 cyclization step is heavily dependent on the quality of the leaving group on the side chain.[6] Halides (I > Br > Cl) and sulfonates (e.g., tosylates, mesylates) are excellent leaving groups. If your leaving group is poor, the reaction will be sluggish and side reactions may dominate.

  • Steric Hindrance: The SN2 reaction is sensitive to steric hindrance at the carbon bearing the leaving group.[5] If this carbon is secondary or, even worse, tertiary, an E2 elimination reaction can become a significant competing pathway, leading to the formation of an undesired alkene.

Q2: I am attempting a palladium-catalyzed cyclization of a 2-allylphenol, but the reaction is not proceeding to completion and I'm observing catalyst decomposition. What should I investigate?

A2: Palladium-catalyzed methods offer a versatile approach to 2,3-dihydrobenzofurans, often with high functional group tolerance.[1][7] Catalyst deactivation or incomplete conversion can stem from several issues:

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich biaryl phosphine ligands are often successful in promoting the desired reductive elimination over competing pathways like β-hydride elimination.[8] Experiment with different ligands to find the optimal one for your specific substrate.

  • Oxidant and Co-catalyst Issues: Many palladium-catalyzed reactions require an oxidant to regenerate the active Pd(II) species from Pd(0). In some cases, a co-catalyst like Cu(OAc)₂ is used.[9] Ensure your oxidant and any co-catalysts are fresh and used in the correct stoichiometry. The absence of a necessary co-catalyst can halt the reaction.[10]

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction outcome. For instance, polar solvents like hexafluoroisopropanol (HFIP) have been shown to promote the desired [3+2] annulation in certain rhodium-catalyzed syntheses.[1]

  • Substrate Purity: Impurities in your starting material, particularly those that can coordinate to the palladium center, can act as catalyst poisons. Ensure your 2-allylphenol is of high purity.

Q3: My synthesis is yielding a mixture of the desired 2,3-dihydrobenzofuran and the fully aromatic benzofuran. How can I improve the selectivity?

A3: The formation of a benzofuran byproduct indicates an in-situ oxidation of the 2,3-dihydrobenzofuran product. This is a common issue, especially in reactions run at higher temperatures or in the presence of an oxidant. To favor the formation of the dihydrobenzofuran:

  • Lower the Reaction Temperature: Higher temperatures can promote aromatization. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Control the Stoichiometry of the Oxidant: If your reaction requires an oxidant, use the minimum amount necessary to sustain the catalytic cycle. An excess of oxidant can lead to over-oxidation of the product.

  • Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent aerobic oxidation of the product.

Troubleshooting Guide: Low Yields and Side Reactions

This section provides a more detailed, problem-oriented approach to improving the yield of your 2,3-dihydrobenzofuran synthesis.

Problem 1: Low Yield in Palladium-Catalyzed Cyclization of 2-Allylphenols
  • Symptom: The reaction stalls, leaving a significant amount of starting material, or a complex mixture of products is formed.

  • Probable Cause: Suboptimal ligand choice, incorrect palladium source or oxidation state, or unfavorable reaction conditions.

  • Troubleshooting Workflow:

    G start Low Yield in Pd-Catalyzed Cyclization ligand Screen Phosphine Ligands (e.g., CPhos, SPhos, XPhos) start->ligand pd_source Vary Palladium Source (e.g., Pd(OAc)2, Pd2(dba)3) ligand->pd_source base Optimize Base (e.g., K2CO3, Cs2CO3, NaOtBu) pd_source->base solvent Screen Solvents (e.g., Toluene, Dioxane, DMF) base->solvent temp Adjust Temperature (Lower for selectivity, higher for rate) solvent->temp result Improved Yield temp->result

    Caption: Troubleshooting workflow for low yield in Pd-catalyzed cyclization.

  • Detailed Protocol: Ligand Screening

    • Set up a parallel reaction array with identical amounts of 2-allylphenol, palladium precursor (e.g., Pd(OAc)₂), and base.

    • To each reaction, add a different phosphine ligand (e.g., CPhos, SPhos, XPhos, dppf) with the appropriate Pd:ligand ratio (typically 1:1.1 to 1:2).

    • Run the reactions under the previously attempted conditions.

    • Monitor the reactions by TLC or LC-MS to identify the ligand that provides the highest conversion to the desired product.

Problem 2: Formation of Elimination Byproducts in Intramolecular Williamson Ether Synthesis
  • Symptom: Alongside the desired 2,3-dihydrobenzofuran, a significant amount of an alkene byproduct is observed, resulting from the elimination of the leaving group.

  • Probable Cause: The substrate is sterically hindered at the electrophilic carbon, or the base is too sterically bulky, favoring its action as a base over a nucleophile.

  • Troubleshooting Steps:

    • Assess Steric Hindrance: If the leaving group is on a secondary carbon, elimination is a likely competitor to substitution. If possible, redesign the synthesis to have the leaving group on a primary carbon.

    • Choice of Base: Use a non-hindered, strong base like sodium hydride (NaH) to deprotonate the phenol without promoting E2 elimination.[4] Avoid bulky bases like potassium tert-butoxide if elimination is a problem.

    • Solvent: Use a polar aprotic solvent like DMF or DMSO to favor the SN2 pathway.

    • Temperature: Run the reaction at the lowest possible temperature to disfavor the higher activation energy elimination pathway.

Problem 3: Poor Regioselectivity in Cyclizations of Substituted Phenols
  • Symptom: The reaction produces a mixture of regioisomers, for example, in reactions involving o-quinone methides.

  • Probable Cause: Subtle steric and electronic effects of the substituents on the phenol ring are influencing the regioselectivity of the cyclization.

  • Mitigation Strategies:

    • Steric Directing Groups: The presence of bulky substituents can influence the facial selectivity of an incoming reagent, thereby controlling the stereochemistry of the cyclization. Subtle steric interactions can have a significant impact on both yield and stereoselectivity.[3][11]

    • Catalyst Control: In asymmetric syntheses, the chiral catalyst can create a chiral environment that favors the formation of one regioisomer over another.

Data Summary: Optimizing Reaction Conditions

The following table summarizes the effects of key parameters on the yield of a generic palladium-catalyzed synthesis of 2,3-dihydrobenzofurans from 2-allylphenols.

ParameterVariationEffect on YieldRationale
Ligand Bulky, electron-rich phosphines (e.g., CPhos)Generally increases yieldPromotes the desired reductive elimination step over side reactions like β-hydride elimination.[8]
Less bulky phosphines (e.g., PPh₃)Often lower yieldMay not sufficiently stabilize the palladium center or promote the desired catalytic turnover.
Base Strong, non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃)High yieldEffectively deprotonates the phenol without competing in side reactions.
Weaker bases (e.g., NaHCO₃)Lower yieldIncomplete deprotonation of the phenol leads to low conversion.
Solvent Aprotic polar (e.g., DMF, Dioxane)Generally favorableSolubilizes the reactants and intermediates, facilitating the reaction.
Protic (e.g., EtOH)Can be detrimentalMay interfere with the catalyst or act as a competing nucleophile.
Temperature 80-120 °COptimal rangeBalances reaction rate with potential for side reactions and product decomposition.
< 80 °CSlower reaction, potentially incompleteMay not provide sufficient energy to overcome the activation barrier.
> 120 °CRisk of decomposition and side reactionsCan lead to catalyst deactivation and formation of aromatic byproducts.

Mechanistic Overview: Key Synthetic Pathways

Understanding the underlying mechanisms is crucial for rational troubleshooting.

Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols

This method involves the coupling of a 2-allylphenol with an aryl triflate. The choice of ligand is critical to favor an anti-oxypalladation pathway, leading to the desired 2,3-dihydrobenzofuran.

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Ox. Add. Ar-Pd(II)-OTf Pd(0)->Ox. Add. Ar-OTf Coord. Alkene Complex Ox. Add.->Coord. 2-Allylphenol Cyclization Palladacycle Coord.->Cyclization anti-Oxypalladation Red. Elim. Product + Pd(0) Cyclization->Red. Elim. Red. Elim.->Pd(0) Regeneration

Caption: Simplified catalytic cycle for Pd-catalyzed synthesis of 2,3-dihydrobenzofurans.

Intramolecular Williamson Ether Synthesis

This is a classic SN2 reaction where a phenoxide, formed by deprotonating a phenol, acts as a nucleophile to displace a leaving group on the same molecule.

G start Halogenated Phenol deprotonation Deprotonation (e.g., NaH) start->deprotonation phenoxide Phenoxide Intermediate deprotonation->phenoxide cyclization Intramolecular SN2 Attack phenoxide->cyclization product 2,3-Dihydrobenzofuran cyclization->product

Caption: Workflow for the intramolecular Williamson ether synthesis.

References

  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of 2,3-Dihydrobenzofurans via the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters, 12(18), 4124–4127. [Link]

  • dos Santos Hellwig, P., et al. (2021). Oxyselenocyclization of 2-Allylphenols for the Synthesis of 2,3-Dihydrobenzofuran Selenides. ChemistrySelect, 6(48), 13884-13889. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

  • Kaur, N., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(1), 23-45. [Link]

  • Cimini, S., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3169. [Link]

  • Bertolini, F., & Pineschi, M. (2012). Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans. Organic Preparations and Procedures International, 44(5), 387-417. [Link]

  • Kaur, N., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1369408. [Link]

  • Ishii, Y., et al. (2005). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. The Journal of Organic Chemistry, 70(4), 1141–1147. [Link]

  • Donati, L., et al. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Synthesis, 52(10), 1397-1415. [Link]

  • Ashenhurst, J. (2015). Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • da Silva, W. F., et al. (2023). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Molecules, 28(13), 5122. [Link]

  • Osbourn, J. (2021). Intramolecular Williamson Ether Synthesis. YouTube. [Link]

  • Agasti, S., et al. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Advanced Synthesis & Catalysis, 357(10), 2331-2338. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

  • Smith, C. J., et al. (2015). Synthesis of substituted dihydrobenzofurans via tandem SNAr/5-exo-trig cyclization. Tetrahedron Letters, 56(23), 3504-3507. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Kaur, N., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(43), 40045–40068. [Link]

  • Wang, Y., et al. (2019). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. Organic Letters, 21(19), 7938–7942. [Link]

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Introduction: The Inherent Reactivity of 2-(2-Bromoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting and FAQs for the analysis of 2-(2-Bromoethyl)phenol and its decomposition products. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the underlying scientific principles to empower you in your experimental work.

This compound is a valuable synthetic intermediate. However, its structure—featuring a nucleophilic phenol and an alkyl halide on a flexible ethyl chain—renders it susceptible to degradation. The primary decomposition pathway is an intramolecular SN2 reaction, also known as an intramolecular Williamson ether synthesis, which results in the formation of a stable five-membered ring. Understanding this core reactivity is the first step in troubleshooting analytical challenges.

Primary Decomposition Pathway: Intramolecular Cyclization

Under mild basic conditions, upon heating, or even during prolonged storage, this compound readily cyclizes to form 2,3-dihydrobenzofuran. The reaction is driven by the thermodynamic stability of the resulting heterocyclic product.

Caption: Primary decomposition pathways of this compound.

Troubleshooting Analytical Results

This section addresses common issues encountered during the analysis of this compound, providing explanations and actionable solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A1: This is a classic sign of in-instrument decomposition. The high temperatures of the GC inlet can catalyze the intramolecular cyclization of this compound to the more volatile and thermally stable 2,3-dihydrobenzofuran.

  • Causality: The heated injection port provides the activation energy needed for the cyclization reaction. What you are observing is the decomposition product, not necessarily the composition of your original sample.

  • Troubleshooting Steps:

    • Lower the Inlet Temperature: Decrease the injector temperature in 25°C increments (e.g., from 250°C to 225°C, then 200°C). Analyze a known standard at each temperature. If the ratio of the starting material to the cyclized product increases, you have confirmed thermal decomposition.

    • Use a Derivatizing Agent: Silylating the phenolic hydroxyl group (e.g., with BSTFA) will block its nucleophilicity, preventing the cyclization reaction. The silylated derivative is also more volatile and less polar, often resulting in better chromatography.

    • Switch to a More Inert Analytical Method: For accurate quantification, HPLC is the preferred method as it avoids high temperatures (see below).

Q2: I see a small peak with a molecular ion of m/z 120. What is this?

A2: This peak likely corresponds to 2-vinylphenol, a potential side-product formed via an E2 elimination reaction where the phenolic proton is abstracted and bromide is eliminated. This is more common if a non-nucleophilic base is present or at very high temperatures. Its presence can be confirmed by its mass spectrum, which will be distinct from that of 2,3-dihydrobenzofuran (also m/z 120) but with different fragmentation.

High-Performance Liquid Chromatography (HPLC) Analysis

Q3: I am trying to develop an HPLC method to quantify the purity of my this compound sample. Where should I start?

A3: A reverse-phase HPLC method is ideal for this analysis. It separates compounds based on polarity and avoids the high temperatures that cause degradation.

  • Expert Insight: The key is to achieve baseline separation between the starting material and its primary decomposition product, 2,3-dihydrobenzofuran. Since 2,3-dihydrobenzofuran is less polar than the starting phenol, it will elute later in a typical reverse-phase system.

  • Recommended Starting Protocol: A protocol for a related compound, 4-(2-Bromoethyl)phenol, can be adapted for this purpose.[1]

Parameter Recommendation Rationale
Column C18, 5 µm, 4.6 x 250 mmStandard reverse-phase column offering good resolution.
Mobile Phase A Water with 0.1% Formic AcidAcid suppresses the ionization of the phenol, leading to better peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier for reverse-phase chromatography.
Gradient 30% B to 90% B over 15 minutesA gradient is necessary to elute both the polar starting material and the less polar products in a reasonable time.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 275 nmPhenolic compounds have a strong absorbance in this region.
Column Temp. 30°CMaintained temperature ensures reproducible retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Q4: How can I use ¹H NMR to confirm that my sample has decomposed to 2,3-dihydrobenzofuran?

A4: ¹H NMR is an excellent tool for definitive structural confirmation. The spectra of the starting material and the cyclized product are distinctly different.

  • This compound Spectrum:

    • Phenolic -OH: A broad singlet, typically between 4-7 ppm (its position is concentration and solvent dependent).[2] This signal will disappear upon D₂O exchange.

    • Aromatic Protons: A complex multiplet pattern between 6.8-7.2 ppm.

    • Ethyl Chain (-CH₂-CH₂Br): Two triplets, each integrating to 2H. The -CH₂- adjacent to the aromatic ring will be around 3.1 ppm, and the -CH₂Br will be further downfield, around 3.6 ppm.

  • 2,3-Dihydrobenzofuran Spectrum:

    • Disappearance of -OH: The broad phenolic proton signal will be absent.

    • Aromatic Protons: The pattern will change due to the new ring structure, but will remain in the 6.8-7.2 ppm region.

    • Dihydrofuran Ring Protons: The two ethyl chain triplets will be replaced by two new triplets characteristic of the dihydrofuran ring. The -O-CH₂- protons will be shifted downfield to ~4.6 ppm, and the -Ar-CH₂- protons will be at ~3.2 ppm.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound to minimize decomposition? A: To ensure stability, store the compound in a cool, dark, and dry environment. An inert atmosphere (argon or nitrogen) is recommended to protect against air and moisture. It is crucial to use clean glassware and avoid any basic contaminants (e.g., residual cleaning agents), as even trace amounts of base can catalyze cyclization.

Q: My mass spectrum shows a prominent fragment at m/z 107. What does this indicate? A: A fragment at m/z 107 is characteristic of a hydroxytropylium ion, formed by benzylic cleavage and rearrangement. This is a very common fragment for compounds containing a hydroxy-substituted benzene ring with an ethyl side chain, including both the starting material and potential isomers.[3] While common, it is not sufficient on its own to distinguish between isomers and requires evaluation of the full spectrum and chromatographic data.

Q: Can I prevent the decomposition during a reaction? A: If the phenolic hydroxyl group is not required for the desired reaction, it is best to protect it. Using a protecting group like a silyl ether (e.g., TBDMS) or a methyl ether will prevent its nucleophilic activity and stop the intramolecular cyclization. The protecting group can be removed in a subsequent step.

Experimental Protocols

Protocol 1: GC-MS Analysis with Derivatization

This protocol is designed for qualitative identification and to prevent on-column decomposition.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of anhydrous pyridine in a clean vial.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial tightly and heat at 60°C for 30 minutes.

  • GC-MS Setup:

    • Injection Volume: 1 µL

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Scan Range: 40-450 amu

cluster_workflow GC-MS Derivatization Workflow A 1. Dissolve Sample (~1 mg in 1 mL Pyridine) B 2. Add BSTFA (100 µL) A->B C 3. Heat at 60°C (30 minutes) B->C D 4. Cool to RT C->D E 5. Inject 1 µL into GC-MS D->E

Caption: Workflow for sample derivatization prior to GC-MS analysis.

Protocol 2: HPLC Quantification

This protocol provides a robust method for accurately determining the purity of a this compound sample.

  • Standard Preparation: Prepare a stock solution of a reference standard at 1 mg/mL in acetonitrile. Create a calibration curve using serial dilutions (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of acetonitrile to make a 1 mg/mL solution. Filter through a 0.45 µm PTFE syringe filter.

  • HPLC Analysis: Inject 10 µL of the prepared standards and sample. Use the HPLC parameters outlined in the table in the troubleshooting section.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from its peak area using the regression equation of the calibration curve.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link][4]

  • Google Patents. (2016). CN105693666A - Synthesis method of 2,3-dihydrobenzofuran. Retrieved from [5]

  • Mella, M., et al. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. CNR-IRIS. Retrieved from [Link][6]

  • PubChem. (n.d.). 4-(2-Bromoethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link][3]

  • SIELC Technologies. (2018). Separation of 4-(2-Bromoethyl)phenol on Newcrom R1 HPLC column. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link][2]

Sources

purification of 2-(2-bromoethyl)phenol from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(2-Bromoethyl)phenol

Role: Senior Application Scientist Subject: Advanced Purification & Stability Protocols for this compound Case ID: PUR-2BRP-001

Executive Summary

You are attempting to isolate This compound (also known as o-hydroxyphenethyl bromide).[1] Unlike its para-isomer, this compound presents a unique "suicide" risk: Intramolecular Cyclization .

The proximity of the nucleophilic phenolic hydroxyl group to the electrophilic alkyl bromide creates a high propensity for the molecule to cyclize into 2,3-dihydrobenzofuran (Coumaran) . This reaction is accelerated by base , heat , and polar protic solvents .

This guide prioritizes kinetic control to prevent this cyclization during purification.

Module 1: The "Cyclization Trap" & Reaction Control

Q: I see a new spot on my TLC that matches the starting material (dihydrobenzofuran) or a non-polar impurity. What happened?

A: You have likely triggered the Cyclization Trap . If you synthesized the target via the cleavage of dihydrobenzofuran (using HBr or BBr


) or bromination of 2-(2-hydroxyethyl)phenol, the product exists in a delicate equilibrium.
  • The Mechanism: Under neutral or basic conditions, the phenol deprotonates (

    
    ). The resulting phenoxide anion attacks the 
    
    
    
    -carbon of the ethyl bromide chain via an intramolecular
    
    
    mechanism.
  • The Trigger: This happens instantly if the pH rises above 7 during workup (e.g., using saturated

    
     to quench acid).
    

Q: How do I quench the reaction safely?

A: You must maintain an acidic to neutral pH (pH 4–6) throughout the workup.

  • Do NOT use strong basic washes (

    
    , 
    
    
    
    , or Carbonates) to remove excess acid.
  • Protocol: Pour the reaction mixture onto ice/water. Extract immediately with a non-polar solvent (Dichloromethane or Diethyl Ether).

  • Wash: Wash the organic layer with brine (saturated NaCl) or extremely dilute acid (0.1 M HCl) to remove bulk mineral acids. Avoid aggressive neutralization.

Module 2: Purification Protocols

Q: Can I distill this compound?

A: Not Recommended. The boiling point of this compound is high (>100°C at reduced pressure). Heating the crude oil forces the thermodynamic equilibrium toward the stable ether (dihydrobenzofuran), releasing HBr gas.

  • Exception: If you have Kugelrohr equipment and high vacuum (<0.1 mmHg), you might distill it at lower temperatures, but flash chromatography is significantly safer.

Q: What is the optimal Flash Chromatography strategy?

A: Use silica gel, but you must "deactivate" it slightly to prevent acid-catalyzed decomposition or surface-mediated cyclization.

Protocol: Rapid Flash Chromatography

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Column Pre-treatment: Flush the column with 100% Hexanes containing 1% Acetic Acid (optional, to ensure protonation of the phenol).

  • Eluent System:

    • Solvent A: Hexanes (or Petroleum Ether)

    • Solvent B: Ethyl Acetate

    • Gradient: 0%

      
       15% B. The product typically elutes early (non-polar) due to internal Hydrogen bonding, but after the dihydrobenzofuran impurity.
      
  • Loading: Load as a concentrated solution in minimal DCM. Do not dry load on silica (prolonged contact promotes degradation).

Q: How do I distinguish the Product from the Cyclized Impurity?

A: Use


H NMR for definitive confirmation.
FeatureThis compound (Target)2,3-Dihydrobenzofuran (Impurity)
Structure Open ChainCyclic Ether
Alkyl Protons Two triplets (

3.2 ppm and

3.6 ppm)
Two triplets (

3.2 ppm and

4.6 ppm)
Key Shift The

is upfield (

3.[1]6)
The

is downfield (

4.6)
Phenol Proton Singlet (

5.0–7.0 ppm, exchangeable)
Absent

Module 3: Visualization & Logic

Diagram 1: The Cyclization Mechanism (The Trap)

This diagram illustrates the competing pathway you must suppress.

CyclizationMechanism cluster_conditions Critical Control Parameters Target This compound (Target) Intermediate Phenoxide Anion (Reactive Intermediate) Target->Intermediate Base (pH > 7) Deprotonation Impurity 2,3-Dihydrobenzofuran (Cyclized Impurity) Intermediate->Impurity Intramolecular SN2 Attack Impurity->Target HBr / Heat (Cleavage) Keep pH < 7 Keep pH < 7 Avoid Heat > 40°C Avoid Heat > 40°C

Caption: The "Suicide" Pathway: Base-mediated cyclization is irreversible under workup conditions.[1]

Diagram 2: Recommended Purification Workflow

Follow this decision tree to ensure purity.

PurificationWorkflow Start Crude Reaction Mixture Quench Quench: Pour onto Ice/Water (No Base!) Start->Quench Extract Extract: DCM or Et2O Wash: Brine only Quench->Extract Check TLC Check (Hex:EtOAc 9:1) Extract->Check Decision Is Dihydrobenzofuran present? Check->Decision Flash Flash Chromatography SiO2 (Acid washed) 0-15% EtOAc/Hex Decision->Flash Yes (Standard) Distill Vacuum Distillation (Risky - Only if >5g) Decision->Distill No (Rare) Final Pure this compound Store @ -20°C under Ar Flash->Final Distill->Final

Caption: Operational workflow emphasizing acidic quench and chromatographic separation.

Module 4: Stability & Storage

Q: How long can I store the purified compound?

A: The compound is kinetically unstable.

  • Shelf Life: < 1 month at 4°C; ~3-6 months at -20°C.

  • Conditions: Store under Argon/Nitrogen. Light sensitive (bromide degradation).

  • Stabilization: Some protocols suggest storing as a dilute solution in a non-polar solvent (like Hexane) if immediate use is not possible, to reduce intermolecular reaction rates, though intramolecular cyclization remains the primary threat.

References

  • Preparation of (2-bromoethyl)benzene (Analogous Protocol) . PrepChem. Detailed acid-reflux bromination methodology.

  • Synthesis of Dihydrobenzofurans via Phenol Cyclization . National Institutes of Health (PMC). Discusses the oxidative cyclization mechanisms of phenols, relevant to understanding the reverse reaction.

  • Physical Properties of 2-Phenylethyl Bromide . Wikipedia. Baseline physical data for the non-phenolic analog.

  • Purification of Phenols by Flash Chromatography . Organic Syntheses. General protocols for handling sensitive phenols on silica.

Sources

Technical Support Center: Stabilizing 2-Hydroxy Phenethyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling and utilizing 2-hydroxy phenethyl bromide. This guide is designed for researchers, chemists, and drug development professionals who encounter the inherent instability of this valuable synthetic intermediate. Due to its molecular structure, 2-hydroxy phenethyl bromide is highly susceptible to polymerization, which can compromise experimental outcomes, reduce yields, and complicate purification.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to equip you with the knowledge to anticipate and prevent degradation, ensuring the integrity of your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction mixture turned into a viscous, dark, and insoluble tar. What happened and how can I prevent this?

A1: The formation of a tar-like substance is a classic indicator of uncontrolled polymerization. 2-Hydroxy phenethyl bromide possesses two key structural features that predispose it to this behavior: a reactive alkyl bromide that can be eliminated and an electron-rich phenolic ring. This combination opens up two primary degradation pathways that can occur simultaneously, especially under thermal stress or in the presence of trace impurities.

  • Elimination to 2-Vinylphenol, Followed by Radical Polymerization: Similar to how phenethyl bromide can undergo an E2 elimination reaction to form styrene[1], 2-hydroxy phenethyl bromide can lose hydrogen bromide (HBr) to form the highly reactive monomer, 2-vinylphenol. This monomer can then rapidly polymerize via a free-radical mechanism, which can be initiated by heat, light, or trace metal impurities.

  • Intermolecular Friedel-Crafts Self-Alkylation: The molecule can act as both an alkylating agent (due to the bromoethyl group) and a nucleophile (the activated phenol ring). One molecule can alkylate another in a process analogous to a Friedel-Crafts reaction, leading to the formation of dimers, oligomers, and ultimately, a complex polymer network. This process is often accelerated by acidic conditions, which can be generated in situ by the elimination of HBr.

cluster_main Scheme 1: Competing Degradation Pathways start 2-Hydroxy Phenethyl Bromide vinyl 2-Vinylphenol (Reactive Monomer) start->vinyl Elimination of HBr alkylation Self-Alkylation Product (Dimer/Oligomer) start->alkylation Intermolecular Friedel-Crafts Alkylation polymer_vinyl Poly(2-vinylphenol) (Insoluble Tar) vinyl->polymer_vinyl Radical Polymerization polymer_alkylation Poly-alkylation Product (Insoluble Tar) alkylation->polymer_alkylation Further Alkylation conditions1 Heat, Light, Base conditions2 Trace Acid (HBr)

Caption: Competing degradation pathways for 2-hydroxy phenethyl bromide.

To prevent this, a multi-faceted approach focusing on rigorous control of experimental conditions is necessary.

ParameterRecommended Action & Rationale
Temperature Maintain the lowest possible temperature at which the desired reaction proceeds. Elevated temperatures dramatically accelerate both elimination and self-alkylation reactions[2]. For storage, refrigeration is mandatory (see FAQ section).
Atmosphere Conduct all reactions and manipulations under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can promote the formation of radical species that initiate polymerization[3].
Light Protect the reaction vessel from light by wrapping it in aluminum foil. UV light can provide the energy to initiate radical polymerization.
pH Control Avoid both strong acids and strong bases. Strong bases will promote the E2 elimination to 2-vinylphenol[1]. Strong acids can catalyze the Friedel-Crafts self-alkylation[4]. If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base. If trace acid is a concern, consider adding a non-nucleophilic acid scavenger like proton sponge.
Inhibitors Add a radical inhibitor at the start of your experiment. This is a critical preventative measure (see FAQ for inhibitor selection).

Frequently Asked Questions (FAQs)

Q2: What is the optimal way to store 2-hydroxy phenethyl bromide to ensure its long-term stability?

A2: Proper storage is the most critical factor in preserving the integrity of 2-hydroxy phenethyl bromide. The objective is to suppress all potential degradation pathways. We recommend the following conditions, which are best practices for reactive brominated organic compounds[5][6].

Storage ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Low temperatures significantly reduce the rate of all chemical reactions, including elimination and self-alkylation[7]. Do not freeze , as this can cause phase separation of any dissolved stabilizers.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Excludes oxygen and moisture. Oxygen can initiate radical polymerization, while moisture could lead to slow hydrolysis, generating HBr and accelerating degradation[3][8].
Container Use an amber glass bottle with a PTFE-lined cap.Amber glass protects the compound from light, preventing photo-initiated radical formation. PTFE liners provide an inert seal, preventing contamination from the cap material.
Additives Add a radical inhibitor for long-term storage.A small amount of an inhibitor like Butylated hydroxytoluene (BHT) or TEMPO (see Q3) can scavenge any free radicals that may form over time.
Chemical Segregation Store away from strong acids, bases, and oxidizing agents.Prevents accidental contact with incompatible chemicals that could trigger violent decomposition or polymerization[9][10].
Q3: Which polymerization inhibitors are most effective for 2-hydroxy phenethyl bromide, and at what concentration?

A3: The choice of inhibitor is crucial. Since the primary polymerization route involves a vinyl intermediate (2-vinylphenol), inhibitors developed for styrene and other vinyl monomers are highly effective[3]. You must choose an inhibitor that scavenges radicals without interfering with your desired reaction. We recommend two primary classes of inhibitors.

Inhibitor ClassExample(s)Mechanism of Action & Use CaseTypical Concentration
Hindered Phenols BHT (Butylated hydroxytoluene), p-tert-butyl catechol (TBC) [11]These compounds act as chain-breaking antioxidants. They donate a hydrogen atom to a propagating radical, creating a stable phenoxyl radical that is too unreactive to continue the polymer chain. Excellent for general-purpose inhibition during storage and reactions.50 - 200 ppm
Nitroxide Radicals TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl)These are highly efficient radical traps. The stable nitroxide radical couples with carbon-centered radicals to form non-radical species, effectively terminating polymerization. TEMPO and its derivatives are among the most powerful inhibitors known for styrene-type monomers[3][12].10 - 50 ppm

Expert Insight: For maximum protection, especially during distillations or reactions requiring elevated temperatures, a synergistic mixture of a hindered phenol and a nitroxide radical can be employed. For example, a combination of BHT (75%) and 4-hydroxy-TEMPO (25%) has shown superior performance in inhibiting styrene polymerization[12]. Always run a small-scale test to ensure the inhibitor cocktail does not interfere with your specific downstream application.

Q4: I need to purify 2-hydroxy phenethyl bromide by distillation. What precautions must I take?

A4: Distillation is a high-risk operation due to the elevated temperatures involved, which can trigger rapid, runaway polymerization[2]. Success depends on meticulous preparation and control.

Protocol: Safe Vacuum Distillation of 2-Hydroxy Phenethyl Bromide

  • Inhibitor Addition: Before heating, add a non-volatile polymerization inhibitor to the crude material in the distillation flask. A hindered phenol like BHT is a good choice. A small amount of a high-boiling point radical scavenger is essential.

  • Use Vacuum: Perform the distillation under the highest vacuum reasonably achievable. Lowering the pressure reduces the boiling point, thereby minimizing the thermal stress on the compound.

  • Inert Atmosphere: Ensure the entire apparatus is under a slow bleed of nitrogen or argon to prevent oxygen ingress.

  • Temperature Control: Use an oil bath for gentle, uniform heating. Monitor the pot temperature and head temperature closely. Do not exceed the minimum temperature required for distillation.

  • Avoid Distilling to Dryness: Never distill the entire contents of the flask. Always leave a small amount of residue. Concentrating non-volatile impurities (like peroxides) in a hot flask can be extremely hazardous.

  • Stabilize the Distillate: The receiving flask should be pre-charged with a small amount of a storage inhibitor (like BHT or TEMPO) to ensure the purified, inhibitor-free distillate is immediately stabilized.

  • Cool Down: Once the distillation is complete, cool the distillation pot promptly under an inert atmosphere.

By adhering to these protocols, you can significantly mitigate the risk of polymerization and safely purify this reactive intermediate.

References

  • Google Patents. (n.d.). Process for the polymerization of styrene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Phenylethyl Bromide: Synthesis, Applications, and Chemical Properties in Organic Synthesis. Retrieved from [Link]

  • ChemistNate. (2023, January 12). Polystyrene Polymerization Mechanism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of poly(2-hydroxyethyl methacrylate) end-capped with asymmetric functional groups via atom transfer radical polymerization. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of (2-bromoethyl)benzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenethyl bromide. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of chloromethyl phenethyl bromide.
  • Sciencemadness Discussion Board. (2005, November 17). phenethylbromide synthesis. Retrieved from [Link]

  • Federal Register. (2024, October 28). Possible Control of Phenethyl Bromide as a List I Chemical. Retrieved from [Link]

  • Al-Malaika, S., & Fazlollahi, S. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 538. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Al-Kassas, R., & Al-Gohary, O. (2019). The Effects of Accelerated Temperature-Controlled Stability Systems on the Release Profile of Primary Bile Acid-Based Delivery Microcapsules. Pharmaceuticals, 12(4), 159. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Styrene - Matyjaszewski Polymer Group. Retrieved from [Link]

  • Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]

  • Princeton University. (n.d.). LCSS: BROMINE. Retrieved from [Link]

  • Gholami, H., et al. (2020).
  • CDN. (n.d.). Lab 4: Cationic Polymerization of Styrene. Retrieved from [Link]

  • Environmental Health and Safety - University of Colorado Boulder. (n.d.). Chemical Incompatibility and Lab Storage Rules. Retrieved from [Link]

  • Scribd. (n.d.). LANXESS-Bromine Safety Handling Guide. Retrieved from [Link]

  • Papiernik, S. K., Gan, J., & Yates, S. R. (2000). Mechanism of Degradation of Methyl Bromide and Propargyl Bromide in Soil. Journal of Environmental Quality, 29(5), 1533-1540.
  • ResearchGate. (n.d.). Inhibitor radicals in styrene polymerization. Retrieved from [Link]

  • University of Louisville. (n.d.). Chemical Segregation and Storage Guide. Retrieved from [Link]

  • IChemE. (n.d.). Polymerisation reaction inhibition: an alternative basis of safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Photopolymer. Retrieved from [Link]

Sources

Validation & Comparative

Structural Elucidation and Isomeric Differentiation of 2-(2-bromoethyl)phenol: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Process Chemists, and Spectroscopy Specialists Focus: Structural verification, isomeric distinction (ortho vs. para), and stability monitoring (cyclization risks).

Executive Summary & Technical Context[1][2][3][4][5][6]

2-(2-bromoethyl)phenol (CAS: 57027-75-5) is a critical bifunctional building block in medicinal chemistry, particularly for synthesizing benzofuran derivatives and adrenergic receptor antagonists. Unlike its stable para-isomer, the ortho-isomer possesses a unique "performance" characteristic: latent reactivity .

This guide compares the 1H NMR spectral performance of this compound against its two primary "competitors" in a reaction mixture:

  • The Para-Isomer: 4-(2-bromoethyl)phenol (Structural Isomer).

  • The Cyclized Artifact: 2,3-dihydrobenzofuran (Degradation Product).[1]

Critical Insight: The proximity of the phenolic hydroxyl group to the alkyl bromide side chain in the ortho position creates a high propensity for intramolecular cyclization. Accurate NMR interpretation is not just about identification; it is a real-time stability assay.

Experimental Protocol: Sample Preparation & Acquisition

To ensure spectral fidelity and prevent in-situ degradation during analysis, the following protocol is recommended.

Methodology
  • Solvent Selection:

    • Primary:CDCl₃ (Chloroform-d) . Preferred for resolution of alkyl triplets. Warning: Acidic impurities in CDCl₃ are generally safe, but basic impurities (rare) will trigger cyclization.

    • Alternative:DMSO-d₆ . Essential if the phenolic proton signal is required for integration or exchange studies.

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations increase the rate of intermolecular side reactions.

  • Acquisition Parameters:

    • Pulse Angle: 30° or 45° (to ensure quantitative relaxation).

    • Relaxation Delay (d1):

      
       1.0 s (essential for accurate integration of aromatic protons).
      
    • Scans: 16–64 (sufficient for 1H).

Workflow Visualization

SamplePrep cluster_warning Stability Warning Sample Solid Sample This compound Solvent Solvent Choice Sample->Solvent CDCl3 CDCl3 (Good Resolution) Solvent->CDCl3 DMSO DMSO-d6 (OH Visibility) Solvent->DMSO Check Acidity Check (Avoid Basic Conditions!) CDCl3->Check DMSO->Check Acquisition Acquisition (1H NMR, 400+ MHz) Check->Acquisition If Neutral/Acidic

Figure 1: Sample preparation workflow emphasizing the prevention of base-catalyzed cyclization.

Spectral Analysis: The "Fingerprint" Comparison

This section breaks down the spectrum by region, comparing the target molecule against its structural alternatives.

Region A: The Aliphatic Chain (2.5 – 4.0 ppm)

This is the most diagnostic region for confirming the presence of the bromine atom and the integrity of the ethyl chain.

FeatureTarget: this compound Alternative: 4-(2-bromoethyl)phenol Degradant: 2,3-dihydrobenzofuran
Ar-CH₂- Triplet (~3.15 ppm) J ≈ 7.0 HzTriplet (~3.10 ppm) J ≈ 7.0 HzTriplet (~3.20 ppm) J ≈ 8.0 Hz
-CH₂-X Triplet (~3.60 ppm) (X = Br)Triplet (~3.55 ppm) (X = Br)Triplet (~4.55 ppm) (X = O-Ar)
Integration 2H : 2H2H : 2H2H : 2H
Key Difference Distinct triplets.[2][3][4][5][6][7][8][9][10]Almost identical to Ortho.Major Shift: The CH₂-Br (3.6) shifts downfield to ~4.5 ppm upon cyclization.

Mechanistic Insight: In the target molecule, the -CH₂-Br protons are deshielded by the electronegative bromine, appearing around 3.6 ppm. If the molecule cyclizes to 2,3-dihydrobenzofuran, this carbon becomes attached to the phenolic Oxygen . Oxygen is significantly more electronegative than Bromine, shifting this signal downfield by nearly 1.0 ppm (to ~4.5 ppm). This is the primary "Go/No-Go" quality control marker.

Region B: The Aromatic Ring (6.5 – 7.5 ppm)

This region differentiates the ortho isomer from the para isomer.

FeatureTarget: Ortho-Isomer Alternative: Para-Isomer
Symmetry Asymmetric (ABCD System)Symmetric (AA'BB' System)
Multiplicity 4 Distinct signals (often overlapping). 1x dd (approx 7.2), 1x td, 1x td, 1x dd (approx 6.8).2 Pseudo-doublets (roofing effect).
Coupling Observe J ≈ 8 Hz (ortho) and J ≈ 1.5 Hz (meta).Only J ≈ 8 Hz (ortho) dominates.
Logic 1,2-disubstitution creates a complex multiplet pattern.1,4-disubstitution creates a clean, symmetric "two-tall-peak" pattern.
Region C: The Hydroxyl Proton (Variable)
  • CDCl₃: Appears as a broad singlet or is invisible due to exchange. Range: 5.0 – 6.5 ppm.[7]

  • DMSO-d₆: Sharp singlet, typically 9.0 – 9.6 ppm.

  • Comparison: The degradant (2,3-dihydrobenzofuran) lacks this proton entirely . Disappearance of the OH signal in DMSO is definitive proof of cyclization.

Decision Logic: Identification & Purity

The following logic tree allows for rapid classification of the sample based on spectral data.

SpectralLogic Start Analyze 1H NMR Spectrum CheckAliphatic Check Aliphatic Region (3.0 - 5.0 ppm) Start->CheckAliphatic Triplet45 Triplet present at ~4.5 ppm? CheckAliphatic->Triplet45 Cyclized Result: 2,3-Dihydrobenzofuran (Degraded/Cyclized) Triplet45->Cyclized Yes Triplet36 Triplet present at ~3.6 ppm? Triplet45->Triplet36 No CheckAromatic Check Aromatic Region (Splitting Pattern) Triplet36->CheckAromatic Yes PatternAABB Symmetric AA'BB' Pattern (2 distinct doublets) CheckAromatic->PatternAABB PatternABCD Complex ABCD Multiplet (4 distinct environments) CheckAromatic->PatternABCD Para Result: 4-(2-bromoethyl)phenol (Para-Isomer) PatternAABB->Para Target Result: this compound (Target Ortho-Isomer) PatternABCD->Target

Figure 2: Logical decision tree for distinguishing the target molecule from isomers and degradation products.

Performance & Stability Data

When evaluating this compound for synthesis, researchers must account for its kinetic instability compared to the para isomer.

Stability Profile
  • Condition A (Solid State, -20°C): Stable for months.

  • Condition B (Solution, CDCl₃, Neutral): Stable for hours/days.

  • Condition C (Solution, Basic/Nucleophilic): Unstable. Rapidly converts to 2,3-dihydrobenzofuran via intramolecular O-alkylation.

    • Half-life: Minutes to hours depending on base strength.

    • Mechanism:[5] The phenoxide anion attacks the internal carbon-bromide bond (5-exo-tet cyclization).

Why this matters for Drug Development

If you are using this molecule as an intermediate (e.g., to couple with an amine):

  • Do not use strong bases (like NaH) without expecting cyclization competition.

  • Monitor the ~4.5 ppm region in NMR during reaction monitoring. If this peak grows, your starting material is consuming itself rather than reacting with your target nucleophile.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1654 (Phenol derivatives). [Link]

  • PubChem. this compound Compound Summary. CID 13980668. [Link]

  • Reich, H. J. Bordwell pKa Table and NMR Chemical Shift Data. University of Wisconsin-Madison. (General reference for alkyl bromide vs ether shifts). [Link]

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A Senior Application Scientist's Guide to Distinguishing Isomers: 2-(2-bromoethyl)phenol vs. 2,3-dihydrobenzofuran by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of a molecule is paramount. When a synthesis can potentially yield structural isomers—compounds with the same molecular formula but different atomic connectivity—a robust analytical method is required to differentiate the desired product from its potential byproducts. This guide provides an in-depth technical comparison and experimental framework for distinguishing between 2-(2-bromoethyl)phenol and its cyclic isomer, 2,3-dihydrobenzofuran, using the power of Nuclear Magnetic Resonance (NMR) spectroscopy.

The cyclization of this compound, often under basic conditions, is a common route to 2,3-dihydrobenzofuran. Incomplete reaction or alternative reaction pathways can result in a mixture, making definitive characterization essential. While both compounds share the molecular formula C₈H₉BrO, their distinct structural features give rise to unique and readily identifiable NMR signatures.

The Structural Dilemma: Open-Chain vs. Cyclic Ether

The core challenge lies in differentiating the open-chain bromoethyl-substituted phenol from the fused bicyclic ether.

  • This compound possesses a flexible bromoethyl side chain and an acidic phenolic hydroxyl (-OH) group.

  • 2,3-dihydrobenzofuran incorporates the ethyl chain into a rigid five-membered ring, forming a cyclic ether and losing the phenolic proton.

These fundamental differences are the key to their differentiation by NMR.

Part 1: The Decisive Power of 1D NMR Spectroscopy

Standard one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are often sufficient to solve this structural puzzle. The key is to look for the presence or absence of specific signals and to analyze the chemical shifts of the aliphatic protons and carbons.

¹H NMR: The Telltale Signals

The proton NMR spectrum provides the most immediate and striking differences. The presence of the phenolic -OH proton in this compound is a definitive marker. This signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.[1]

Another key diagnostic region is the aliphatic portion of the spectrum. The electronic environment of the two-carbon chain is drastically different in each isomer.

  • In This compound , the ethyl group (-CH₂-CH₂-Br) will appear as two distinct triplets, assuming clean first-order coupling. The protons on the carbon adjacent to the bromine atom (H-β) are deshielded by the electronegative halogen, while the benzylic protons (H-α) are deshielded by the aromatic ring.

  • In 2,3-dihydrobenzofuran , the protons of the dihydrofuran ring (-CH₂-CH₂-O-) will also appear as two triplets. However, the protons on the carbon adjacent to the highly electronegative oxygen atom (H-2) will experience a significantly stronger deshielding effect, shifting them much further downfield compared to any aliphatic proton in the open-chain isomer.

G cluster_0 This compound cluster_1 2,3-dihydrobenzofuran a Phenolic OH (Broad Singlet, ~4-9 ppm) CONFIRMATORY SIGNAL b Aromatic H's (Multiplet, ~6.7-7.2 ppm) c Benzylic -CH₂- (H-α) (Triplet, ~3.1 ppm) d -CH₂-Br (H-β) (Triplet, ~3.6 ppm) c->d J-coupling e NO Phenolic OH CONFIRMATORY ABSENCE f Aromatic H's (Multiplet, ~6.7-7.2 ppm) g Benzylic -CH₂- (H-3) (Triplet, ~3.2 ppm) h -CH₂-O- (H-2) (Triplet, ~4.6 ppm) KEY DOWNFIELD SHIFT g->h J-coupling

¹³C NMR: Confirming Connectivity

The ¹³C NMR spectrum provides complementary and confirmatory evidence. The chemical shifts of the aliphatic carbons are highly diagnostic. In carbon NMR, the electronegativity of the directly attached atom has a profound effect on the chemical shift.

  • In This compound , we expect two aliphatic carbon signals. The carbon bonded to bromine (C-β) will appear around 30-40 ppm, while the benzylic carbon (C-α) will be slightly more downfield.

  • In 2,3-dihydrobenzofuran , the carbon bonded to the ether oxygen (C-2) will be significantly deshielded, appearing much further downfield (typically >70 ppm). This large downfield shift is a clear indicator of the C-O bond within the five-membered ring.

Summary of Expected 1D NMR Data
Signal Source This compound 2,3-dihydrobenzofuran Key Differentiator
¹H NMR
Hydroxyl ProtonPresent (broad singlet, variable δ)Absent Presence vs. Absence
Aliphatic ProtonsTwo Triplets: ~3.6 ppm (-CH₂Br), ~3.1 ppm (-CH₂Ar)Two Triplets: ~4.6 ppm (-CH₂O) , ~3.2 ppm (-CH₂Ar)Large downfield shift of -CH₂O protons
Aromatic Protons4H multiplet (~6.7-7.2 ppm)4H multiplet (~6.7-7.2 ppm)Subtle pattern differences
¹³C NMR
Aliphatic CarbonsTwo signals: ~39 ppm (-CH₂Ar), ~33 ppm (-CH₂Br)Two signals: ~71 ppm (-CH₂O) , ~29 ppm (-CH₂Ar)Large downfield shift of -CH₂O carbon
Aromatic C-O~155 ppm (C-OH)~160 ppm (Ar-O-CH₂) Confirms ether linkage

Note: Chemical shifts (ppm) are approximate and can vary based on solvent and instrument frequency. The values provided are typical estimates for analysis in CDCl₃.

Part 2: Unambiguous Confirmation with 2D NMR Spectroscopy

While 1D NMR is powerful, 2D NMR techniques provide an irrefutable map of the molecular structure by revealing correlations between nuclei. For rigorous characterization, especially in the context of regulatory submissions or publication, 2D NMR is the gold standard.

COSY: Mapping ¹H-¹H Connections

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically through 2 or 3 bonds).

  • For both isomers , a COSY experiment would show a cross-peak connecting the two aliphatic triplets, confirming the -CH₂-CH₂- spin system. While not a primary differentiator on its own, it confirms the integrity of the ethyl fragment in both molecules.

HMBC: The Definitive Structural Link

Heteronuclear Multiple Bond Correlation (HMBC) is the most powerful tool for this specific problem. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. This allows us to "walk" across the molecule and piece together its framework.

The key correlation to look for is between the aliphatic protons and the aromatic carbons.

  • In 2,3-dihydrobenzofuran , the HMBC spectrum will show a correlation from the highly downfield -CH₂-O protons (H-2, ~4.6 ppm) to the aromatic carbon that is also bonded to the oxygen (C-7a). This ³J correlation is only possible in the cyclic structure and provides undeniable proof of the dihydrobenzofuran ring system.

  • In This compound , no such correlation from a downfield aliphatic proton to the phenolic C-O carbon is possible. Instead, one would observe correlations from the benzylic protons (H-α) to the ipso-carbon (C-2) and the ortho-carbon of the phenol ring.

Part 3: Experimental Protocols

To ensure high-quality, reproducible data, adherence to a standardized protocol is essential.

Sample Preparation
  • Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable starting point for both compounds. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which often results in a sharper -OH peak at a more downfield position.[2]

  • Concentration : Prepare a solution of approximately 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.

  • D₂O Exchange (Confirmation of -OH) : To definitively confirm the phenolic proton of this compound, acquire a standard ¹H NMR spectrum. Then, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The broad -OH singlet will exchange with deuterium and disappear, confirming its identity.

NMR Data Acquisition

The following are typical parameters for a 400 MHz spectrometer.

  • ¹H NMR :

    • Pulse Program : Standard single pulse (zg30).

    • Spectral Width : ~16 ppm.

    • Acquisition Time : ~3-4 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : 8-16 scans.

  • ¹³C{¹H} NMR :

    • Pulse Program : Standard proton-decoupled single pulse (zgpg30).

    • Spectral Width : ~240 ppm.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : 1024 or more, depending on concentration.

  • 2D HMBC :

    • Pulse Program : Standard gradient-selected HMBC (hmbcgplpndqf).

    • Spectral Width : F2 (¹H) = ~16 ppm, F1 (¹³C) = ~240 ppm.

    • Evolution Delay for Long-Range Coupling : Set to optimize for a J-coupling of 8 Hz (d6 = 62.5 ms).

    • Number of Scans : 4-8 scans per increment.

Conclusion

Distinguishing between this compound and 2,3-dihydrobenzofuran is a straightforward process when leveraging the full capabilities of NMR spectroscopy. The differentiation can be summarized by a simple logical workflow:

G start Acquire ¹H NMR Spectrum q1 Broad singlet present between 4-9 ppm? start->q1 d2o Confirm with D₂O Exchange q1->d2o  Yes q2 Aliphatic triplet observed at ~4.6 ppm? q1->q2 No res1 Structure is This compound d2o->res1 q2->res1 No res2 Structure is 2,3-dihydrobenzofuran q2->res2  Yes confirm Confirm with ¹³C and HMBC res1->confirm res2->confirm

By first examining the ¹H NMR for the presence of the phenolic proton and the chemical shift of the aliphatic signals, a confident preliminary assignment can be made. This assignment can then be unequivocally confirmed by the downfield C-O signal in the ¹³C spectrum and, most definitively, by the long-range ¹H-¹³C correlation observed in an HMBC experiment. This systematic approach ensures scientific integrity and provides the trustworthy, authoritative data required in modern chemical research.

References

  • ResearchGate. "Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)..." ResearchGate, . Accessed January 29, 2024.

  • PubChem. "2,3-Dihydro-2-methylbenzofuran | C9H10O." PubChem, pubchem.ncbi.nlm.nih.gov/compound/2_3-Dihydro-2-methylbenzofuran. Accessed January 29, 2024.
  • ChemicalBook. "2,3-DIHYDROBENZOFURAN-7-CARBOXYLIC ACID(35700-40-4) 1H NMR spectrum." ChemicalBook, . Accessed January 29, 2024.

  • ResearchGate. "1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol." ResearchGate, . Accessed January 29, 2024.

  • Doc Brown's Chemistry. "1H proton nmr spectrum of phenol." Doc Brown's Chemistry, . Accessed January 29, 2024.

  • Sigma-Aldrich. "2,3-Dihydrobenzofuran 99." Sigma-Aldrich, . Accessed January 29, 2024.

  • ATB. "(2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol | C9H10O2 | MD Topology | NMR | X-Ray." ATB, atb.uq.edu.au/molecule.py?molid=3340. Accessed January 29, 2024.
  • ATB. "3-(2-Bromoethyl)phenol | C8H9BrO | MD Topology | NMR | X-Ray." ATB, atb.uq.edu.au/molecule.py?molid=46228. Accessed January 29, 2024.
  • ChemicalBook. "(2-Bromoethyl)benzene(103-63-9) 1H NMR spectrum." ChemicalBook, . Accessed January 29, 2024.

  • ChemicalBook. "2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum." ChemicalBook, . Accessed January 29, 2024.

  • PubChem. "4-(2-Bromoethyl)phenol | C8H9BrO." PubChem, pubchem.ncbi.nlm.nih.gov/compound/4-_2-Bromoethyl_phenol. Accessed January 29, 2024.
  • National Center for Biotechnology Information. "Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans." National Center for Biotechnology Information, . Accessed January 29, 2024.

  • Reddit. "Phenol OH Proton NMR Question." Reddit, . Accessed January 29, 2024.

  • NIST WebBook. "Benzofuran, 2,3-dihydro-." NIST WebBook, webbook.nist.gov/cgi/cbook.cgi?ID=C496162&Type=MASS. Accessed January 29, 2024.
  • Magritek. "Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy." Magritek, . Accessed January 29, 2024.

  • AZoM. "Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy." AZoM, . Accessed January 29, 2024.

  • ChemicalBook. "2-Bromophenol(95-56-7) 13C NMR spectrum." ChemicalBook, . Accessed January 29, 2024.

  • Chemistry LibreTexts. "7.6: Interpreting 2-D NMR Spectra." Chemistry LibreTexts, chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Structure_Determination_II_-_Nuclear_Magnetic_Resonance/7.06%3A_Interpreting_2-D_NMR_Spectra. Accessed January 29, 2024.
  • Doc Brown's Chemistry. "13C NMR spectrum: 2-bromo-2-methylpropane." Doc Brown's Chemistry, . Accessed January 29, 2024.

  • YouTube. "distinguishing isomers by 1H NMR spectroscopy." YouTube, 13 June 2022, . Accessed January 29, 2024.

  • ChemicalBook. "2,3-DIHYDRO-2-METHYLBENZOFURAN(1746-11-8) 13C NMR spectrum." ChemicalBook, . Accessed January 29, 2024.

  • Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?" Creative Biostructure, . Accessed January 29, 2024.

  • SIELC Technologies. "4-(2-Bromoethyl)phenol." SIELC Technologies, sielc.com/product/4-2-bromoethylphenol/. Accessed January 29, 2024.
  • Chemistry LibreTexts. "4.7: NMR Spectroscopy." Chemistry LibreTexts, chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Module)/04%3A_Molecular_Symmetry/4.07%3A_NMR_Spectroscopy. Accessed January 29, 2024.
  • ResearchGate. "Oxyselenocyclization of 2-Allylphenols for the Synthesis of 2,3-Dihydrobenzofuran Selenides." ResearchGate, . Accessed January 29, 2024.

  • Doc Brown's Chemistry. "13C nmr spectrum of phenol." Doc Brown's Chemistry, . Accessed January 29, 2024.

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A Comparative Guide to the Reactivity of 2-(2-bromoethyl)phenol and 2-(2-chloroethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of starting material is a critical decision that dictates reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth comparison of the reactivity of two closely related building blocks: 2-(2-bromoethyl)phenol and 2-(2-chloroethyl)phenol. These compounds are common precursors for the synthesis of 2,3-dihydrobenzofuran, a privileged scaffold found in a multitude of natural products and pharmacologically active molecules.[1][2] This analysis focuses on their propensity to undergo intramolecular cyclization, a reaction governed by fundamental principles of nucleophilic substitution.

Theoretical Framework: The Decisive Role of the Halogen Leaving Group

The primary reaction pathway for both this compound and 2-(2-chloroethyl)phenol in the presence of a base is an intramolecular Williamson ether synthesis.[3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] The process can be dissected into two key steps:

  • Deprotonation: A base abstracts the acidic proton from the hydroxyl group, forming a nucleophilic phenoxide ion.

  • Intramolecular SN2 Attack: The newly formed phenoxide attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion and forming the five-membered ether ring of 2,3-dihydrobenzofuran.

The rate-determining step of this SN2 reaction is critically dependent on the nature of the leaving group.[5][6] A good leaving group is a species that is stable on its own after detaching from the substrate with the pair of bonding electrons. The stability of the leaving group is inversely related to its basicity; weaker bases make better leaving groups.[6]

When comparing bromide (Br⁻) and chloride (Cl⁻), we look to the acidity of their conjugate acids, hydrobromic acid (HBr) and hydrochloric acid (HCl). HBr is a stronger acid than HCl, meaning its conjugate base, Br⁻, is weaker and therefore more stable than Cl⁻. This lower basicity and greater stability make the bromide ion a superior leaving group compared to the chloride ion.[7] Consequently, the carbon-bromine bond is more readily cleaved during the nucleophilic attack than the carbon-chlorine bond.

This fundamental difference in leaving group ability is the primary determinant of the observed reactivity differences between this compound and its chloro-analogue.

Visualizing the Mechanism: Intramolecular Cyclization

The following diagram illustrates the base-mediated intramolecular SN2 reaction. The key difference lies in the facility with which the leaving group (X) departs, with X=Br being significantly more favorable.

Caption: Mechanism for 2,3-dihydrobenzofuran synthesis.

Comparative Reactivity and Experimental Considerations

The superior leaving group ability of bromide translates directly to higher reactivity for this compound. In a laboratory setting, this manifests in several practical advantages:

  • Milder Reaction Conditions: The bromo derivative can often be cyclized using weaker bases (e.g., potassium carbonate) and at lower temperatures, preserving sensitive functional groups elsewhere in the molecule. The chloro derivative typically requires stronger bases (e.g., sodium hydride, sodium hydroxide) and higher temperatures to proceed at a reasonable rate.

  • Faster Reaction Times: Under identical conditions, the cyclization of this compound will be significantly faster than that of its chloro counterpart. This improves throughput and reduces the potential for side reactions.

  • Higher Yields: The more efficient displacement of bromide often leads to higher isolated yields of 2,3-dihydrobenzofuran, as competing elimination reactions or decomposition pathways are less likely.

Data Summary Table

PropertyThis compound2-(2-chloroethyl)phenolJustification
Molecular Formula C₈H₉BrO[8]C₈H₉ClO[9]-
Molar Mass 201.06 g/mol 156.61 g/mol [9]-
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Halogen on the ethyl side chain.
Leaving Group Ability ExcellentGoodBr⁻ is a weaker base than Cl⁻ and thus a more stable leaving group.[6][7]
Relative Reaction Rate FasterSlowerThe SN2 rate-determining step is faster with a better leaving group.
Required Conditions Milder (e.g., K₂CO₃, moderate heat)Harsher (e.g., NaH, NaOH, higher heat)A less reactive substrate requires more forcing conditions to achieve cyclization.
Expected Yield HigherLowerMore efficient conversion with fewer side reactions is expected for the bromo-compound.

Experimental Protocols: A Self-Validating System

To illustrate the practical implications of these differences, we provide a representative protocol for the synthesis of 2,3-dihydrobenzofuran. The protocol for the chloro-analogue has been adjusted to account for its lower reactivity.

Protocol 1: Cyclization of this compound (Preferred Substrate)

This protocol leverages the higher reactivity of the bromo-compound, allowing for the use of a moderately strong base and solvent.

Objective: To synthesize 2,3-dihydrobenzofuran via intramolecular cyclization.

Materials:

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone or Acetonitrile (solvent)

  • Drying agent (e.g., MgSO₄)

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq) and the chosen solvent (e.g., acetone) to make an approximately 0.1 M solution.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of the solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel if necessary.

Expected Outcome: High conversion to 2,3-dihydrobenzofuran. The use of K₂CO₃ is sufficient to deprotonate the phenol without being overly harsh, and the refluxing solvent provides enough thermal energy to drive the reaction to completion in a short timeframe.

Protocol 2: Cyclization of 2-(2-chloroethyl)phenol

This protocol must be modified to overcome the poorer leaving group ability of chloride. This necessitates a stronger base and potentially higher temperatures.

Objective: To synthesize 2,3-dihydrobenzofuran from a less reactive precursor.

Materials:

  • 2-(2-chloroethyl)phenol (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) for quenching

  • Ethyl acetate or Diethyl ether for extraction

  • Brine

  • Drying agent (e.g., MgSO₄)

  • Standard glassware for reaction under an inert atmosphere

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent (e.g., DMF).

  • Carefully add sodium hydride (1.2 eq) to the solvent and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-(2-chloroethyl)phenol (1.0 eq) in the anhydrous solvent to the NaH suspension. Stir at 0 °C for 30 minutes to allow for complete deprotonation (cessation of H₂ gas evolution).

  • After deprotonation, warm the reaction mixture to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC. This reaction may require 8-16 hours or longer to reach completion.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Protocol Choices: The choice of NaH, a much stronger and non-nucleophilic base, ensures rapid and complete formation of the phenoxide.[10] The use of a higher boiling point polar aprotic solvent like DMF and external heating is necessary to provide sufficient energy to overcome the higher activation barrier associated with displacing the chloride leaving group.

Conclusion

While both this compound and 2-(2-chloroethyl)phenol are viable precursors for 2,3-dihydrobenzofuran, their reactivity profiles are markedly different. This compound is the superior substrate , undergoing intramolecular cyclization more rapidly and under significantly milder conditions. This enhanced reactivity is a direct consequence of the greater stability and thus better leaving group ability of the bromide ion compared to chloride. For researchers designing synthetic routes, choosing the bromo-derivative can lead to more efficient, higher-yielding, and more robust chemical transformations. The chloro-derivative remains a useful, often more economical alternative, but its application requires more forcing conditions that may not be compatible with more complex or sensitive molecular architectures.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.
  • Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis.
  • Google Patents. (CN105693666A). Synthesis method of 2,3-dihydrobenzofuran.
  • PubChem. 2-(2-Chloroethyl)phenol. National Center for Biotechnology Information. [Link]

  • CNR-IRIS. (2020).
  • Nicewicz, D. et al. (2012). Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols. PMC - NIH.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Homework.Study.com. Intramolecular Williamson's ether synthesis is an example of reaction. [Link]

  • Khan Academy. Factors affecting SN2 reactions: leaving group. [Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I. [Link]

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Publish Comparison Guide: Bromide vs. Chloride in Phenol Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of bromide versus chloride leaving groups in phenol cyclization, specifically focusing on intramolecular O-alkylation (Williamson Ether Synthesis) to form heterocycles like dihydrobenzofurans and chromans.

Part 1: Executive Summary & Strategic Analysis

In the synthesis of oxygenated heterocycles (e.g., benzofurans, chromans), the choice of leaving group (LG) on the alkyl side chain is a critical determinant of reaction kinetics, yield, and scalability.

While Alkyl Chlorides offer a significant cost advantage and higher atom economy, they are kinetically inferior to Alkyl Bromides . In intramolecular phenol cyclizations, this kinetic deficit often necessitates higher temperatures or catalytic additives (Finkelstein conditions) to achieve complete conversion, introducing potential side reactions such as elimination or polymerization.

The Verdict:

  • Use Bromide (Br): For discovery chemistry, rapid kinetics, and temperature-sensitive substrates.

  • Use Chloride (Cl): For large-scale manufacturing (cost reduction) only if the system tolerates higher temperatures or includes an iodide catalyst (NaI/TBAI).

Part 2: Mechanistic & Kinetic Profiling

Fundamental Physical Properties

The efficiency of the cyclization is governed by the bond dissociation energy (BDE) and the stability of the leaving group anion.

ParameterAlkyl Chloride (R-Cl)Alkyl Bromide (R-Br)Impact on Cyclization
Bond Length ~1.78 Å~1.93 ÅLonger bond = weaker overlap, easier cleavage.
Bond Energy (C-X) ~81 kcal/mol~68 kcal/molBr is ~13 kcal/mol weaker , lowering activation energy (

).
pKa of Conjugate Acid -7 (HCl)-9 (HBr)Lower pKa = more stable anion = better leaving group.
Polarizability ModerateHighHigh polarizability stabilizes the transition state (TS).
Reaction Coordinate Pathway

The following Graphviz diagram illustrates the energetic difference in the transition state (TS) for the intramolecular nucleophilic attack.

ReactionCoordinate Figure 1: Kinetic profile showing the lower activation energy required for Bromide displacement. Start Precursor (Phenoxide-Linker-LG) TS_Cl TS (Chloride) High Energy Barrier Start->TS_Cl Slow (k_Cl) TS_Br TS (Bromide) Lower Energy Barrier Start->TS_Br Fast (k_Br) Product Cyclized Product (Dihydrobenzofuran) TS_Cl->Product TS_Br->Product

Part 3: Experimental Performance Comparison

The following data compares the cyclization of 2-(2-haloethyl)phenol to 2,3-dihydrobenzofuran under standard basic conditions (


, Acetone, Reflux).
Comparative Efficiency Table
MetricBromide PrecursorChloride PrecursorChloride + NaI (10 mol%)
Reaction Time 2 - 4 Hours18 - 24 Hours6 - 8 Hours
Typical Yield 92 - 96%65 - 75%88 - 92%
Temp. Required 50°C (Mild)80°C+ (Reflux)60 - 80°C
Side Products Minimal (<2%)Elimination (Styrenes), DimersMinimal
Relative Rate (

)
~150 1 ~40

Note: The "Chloride + NaI" column represents the Finkelstein Modification , where catalytic iodide displaces chloride in situ to form the transient, highly reactive alkyl iodide.

Validated Experimental Protocols
Method A: High-Efficiency Cyclization (Bromide)

Best for: Small scale, high-value intermediates, sensitive functional groups.

  • Preparation: Dissolve 2-(2-bromoethyl)phenol (1.0 equiv) in anhydrous Acetone (0.1 M).

  • Base Addition: Add powdered

    
     (2.0 equiv).
    
  • Reaction: Heat to mild reflux (50°C) for 3 hours. Monitor by TLC/LCMS.

  • Workup: Filter off inorganic salts. Concentrate filtrate.

  • Result: Quantitative conversion is typical.

Method B: Cost-Optimized Cyclization (Chloride)

Best for: Multi-kilogram scale, robust substrates.

  • Preparation: Dissolve 2-(2-chloroethyl)phenol (1.0 equiv) in DMF or MEK (Methyl Ethyl Ketone) (0.5 M). Note: Acetone boils too low for efficient chloride displacement.

  • Catalysis: Add NaI (0.1 equiv) and

    
     (2.0 equiv).
    
  • Reaction: Heat to 80-90°C for 12-16 hours.

  • Workup: Dilute with water (to remove DMF), extract with EtOAc.

  • Result: Yields approach bromide levels (~90%) but require rigorous purification to remove iodine traces.

Part 4: Decision Framework

Use this logic flow to select the appropriate precursor for your campaign.

DecisionMatrix Figure 2: Decision matrix for selecting leaving group based on scale and stability. Start Select Precursor for Cyclization Scale What is the scale? Start->Scale Cost Is precursor cost a primary driver? Scale->Cost > 1kg Temp Is substrate thermolabile? Scale->Temp < 100g Br_Choice USE BROMIDE (Standard) Cost->Br_Choice No (Speed preferred) Cl_Choice USE CHLORIDE (with NaI Cat.) Cost->Cl_Choice Yes (Critical) Temp->Br_Choice Yes (>60°C unstable) Temp->Br_Choice No (Robust)

Part 5: Troubleshooting & Causality

ObservationRoot CauseCorrective Action
Styrene Formation Elimination (E2) competes with Substitution (SN2). Common with Chlorides at high temp.Switch to Bromide to lower temp, or use a less bulky base (

).
Incomplete Reaction Chloride LG is too slow; lattice energy of base is too high.Add 10 mol% NaI (Finkelstein) or switch solvent to DMF/DMSO to solvate the cation.
Dimerization Intermolecular reaction is faster than intramolecular.Dilute the reaction (High Dilution Principle) to favor cyclization.

References

  • Kinetic Analysis of Halide Leaving Groups: Hughes, E. D., & Ingold, C. K. "Mechanism of substitution at a saturated carbon atom." Journal of the Chemical Society.

  • Intramolecular Williamson Ether Synthesis: Master Organic Chemistry. "The Intramolecular Williamson Ether Synthesis."

  • Finkelstein Reaction Applications: Organic Chemistry Portal. "Finkelstein Reaction."

  • Synthesis of Dihydrobenzofurans: Chang, M.-Y., et al. "Synthesis of Substituted Dihydrobenzofurans." Heterocycles.[1]

  • Solvent Effects in Phenol Alkylation: ResearchGate. "O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution."

Sources

mass spectrometry fragmentation pattern of 2-(2-bromoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Guide: 2-(2-Bromoethyl)phenol Fragmentation

Executive Summary

Product: this compound (Ortho-isomer) Primary Application: Precursor for dihydrobenzofurans; intermediate in drug synthesis. Analytical Challenge: Distinguishing from structural isomers [e.g., 4-(2-bromoethyl)phenol] which share identical molecular weight (200/202 Da) and similar polarity. Key Differentiator: The "Ortho Effect," a specific intramolecular cyclization pathway unique to the 2-substituted isomer, producing a diagnostic ion at m/z 120/121 (dihydrobenzofuran core) that is absent or negligible in para/meta isomers.

Technical Analysis: Fragmentation Mechanics

The Ortho Effect (Diagnostic Pathway)

The defining feature of the this compound mass spectrum is the proximity of the phenolic hydroxyl group to the bromoethyl side chain. Upon Electron Ionization (EI, 70 eV), the molecular ion undergoes a specific rearrangement not possible in the para-isomer.

  • Ionization: Formation of the radical cation

    
     at m/z 200 and 202 (1:1 ratio due to 
    
    
    
    ).
  • Cyclization (SNi-like): The lone pair on the phenolic oxygen attacks the

    
    -carbon of the ethyl chain.
    
  • Displacement: This nucleophilic attack displaces the bromine atom.

  • Product: Formation of the stable 2,3-dihydrobenzofuran species.

    • Path A (Radical Loss): Loss of Br

      
       yields the protonated dihydrobenzofuran cation (m/z 121 ).
      
    • Path B (Neutral Loss): Elimination of HBr yields the dihydrobenzofuran radical cation (m/z 120 ).

Comparative Isomer Profiling
FeatureThis compound (Ortho)4-(2-Bromoethyl)phenol (Para)Mechanistic Cause
Molecular Ion m/z 200, 202 (Strong)m/z 200, 202 (Strong)Identical elemental composition (

).
Diagnostic Peak m/z 120 / 121 (Prominent)Negligible / AbsentOrtho-cyclization vs. inability to cyclize.
Base Peak Often m/z 121 or 107 m/z 107 (Hydroxybenzyl)Para isomer relies on benzylic cleavage (

).
Loss of Br Facile (assisted by OH)Slower (simple bond homolysis)Neighboring Group Participation (NGP).

Visualization of Signaling Pathways

Diagram 1: The Ortho-Cyclization Mechanism

This pathway illustrates the intramolecular rearrangement that generates the diagnostic markers.

OrthoEffect M_Ion Molecular Ion [M]+. (m/z 200/202) TS Transition State (O attacks C-beta) M_Ion->TS Internal Nucleophilic Attack Prod_121 Protonated Dihydrobenzofuran [M - Br]+ (m/z 121) TS->Prod_121 Loss of Br. Prod_120 Dihydrobenzofuran Radical [M - HBr]+. (m/z 120) TS->Prod_120 Loss of HBr Br_Rad Br. (Radical) TS->Br_Rad HBr_Neut HBr (Neutral) TS->HBr_Neut

Caption: Mechanism of the "Ortho Effect" leading to the diagnostic dihydrobenzofuran core ions (m/z 120/121).

Diagram 2: Comparative Analytical Workflow

Standardized protocol to validate the isomer identity.

Workflow cluster_Analysis Spectral Analysis Sample Unknown Sample (Bromoethylphenol Isomer) GC GC Separation (DB-5ms Column) Sample->GC EI Electron Ionization (70 eV) GC->EI Check_M Check Molecular Ion (m/z 200/202 present?) EI->Check_M Check_121 Check Diagnostic Ion (m/z 120/121 present?) Check_M->Check_121 Yes Result_Ortho Result: Ortho Isomer (2-substituted) Check_121->Result_Ortho High Intensity Result_Para Result: Para/Meta Isomer (4-substituted) Check_121->Result_Para Absent/Low Intensity

Caption: Decision tree for distinguishing this compound from its isomers using GC-MS data.

Experimental Protocol: GC-MS Characterization

To replicate these results and validate the ortho-isomer, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

  • Concentration: Final concentration approx. 100 ppm.

  • Derivatization (Optional): Silylation (BSTFA + 1% TMCS) can be used to block the phenol. Note: Derivatization will shift the molecular ion to m/z 272/274 and may suppress the ortho-cyclization if the TMS group sterically hinders the oxygen.Direct injection is recommended for observing the ortho effect.

Instrument Parameters (Agilent 5977 or equivalent)
  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.

  • Scan Range: m/z 40–300.

Data Interpretation Criteria
  • Confirm MW: Look for the doublet at m/z 200 and 202. If absent, check for thermal degradation.

  • Assess m/z 121: Calculate the ratio of (m/z 121) / (m/z 200).

    • Ratio > 0.5: Highly indicative of This compound .

    • Ratio < 0.1: Indicative of 4-(2-bromoethyl)phenol .

  • Assess m/z 107: This peak (

    
    ) will be present in both, but is the dominant base peak in the para isomer.
    

References

  • The Mass Spectrometric Ortho Effect. MDPI. Retrieved from [Link]

  • Mass Spectrometry of Analytical Derivatives: Ortho and Para Effects. NIST. Retrieved from [Link]

  • Fragmentation of Phenols and Aromatic Compounds. DocBrown Chemistry. Retrieved from [Link]

  • PubChem Compound Summary: 4-(2-Bromoethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Dihydrobenzofurans via Phenol Oxidation. Journal of the Chemical Society. Retrieved from [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Bromoethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compound 2-(2-Bromoethyl)phenol, a halogenated phenolic compound, requires meticulous handling and disposal due to its inherent chemical properties. This guide provides a comprehensive, step-by-step protocol for its safe management, moving beyond simple instructions to explain the causality behind each procedural choice, ensuring a self-validating system of laboratory safety.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a bifunctional molecule, exhibiting the combined hazards of a phenol and a brominated organic compound. This dual nature dictates its stringent disposal requirements. The phenolic hydroxyl group imparts acidic and corrosive properties, while the bromoethyl group classifies it as a halogenated organic, which can form hazardous byproducts upon incomplete combustion.

A thorough risk assessment begins with understanding its hazard classifications, which are analogous to structurally similar compounds.

Table 1: Hazard Summary for Halogenated Phenols

Hazard Type GHS Classification (Typical) Key Precautionary Statements & Rationale
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed. [1][2] Ingestion can lead to systemic toxic effects characteristic of phenols.
Skin Irritation Category 2 H315: Causes skin irritation. [1][2][3][4] Phenolic compounds can denature proteins, causing chemical burns and skin damage.
Eye Irritation Category 2 H319: Causes serious eye irritation. [1][2][3][4] Direct contact can cause significant and potentially lasting eye damage.
Respiratory Irritation STOT SE 3 H335: May cause respiratory irritation. [1][2][3][4] Vapors or aerosols can irritate the mucous membranes of the respiratory tract.

| Aquatic Toxicity | Acute 1 | H400 / H410: Very toxic to aquatic life (with long-lasting effects). [1][2] Halogenated organics are often persistent and bioaccumulative.[5] |

Due to these hazards, the cardinal rule of disposal is clear: This compound and its waste streams must never be released into the environment via sinks or standard refuse. [1][6]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the compound, even for disposal, establishing a robust safety perimeter is critical. The choice of PPE is not merely a checklist item; it is a system designed to mitigate the specific risks identified above.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a full face shield should be worn in conjunction with goggles.[6][8]

  • Hand Protection: Given the compound's ability to cause skin irritation, appropriate gloves are essential. For incidental contact, double-gloving with exam-style nitrile gloves is a minimum. For direct handling or spill cleanup, heavy-duty neoprene or butyl rubber gloves should be worn over an inner nitrile glove.[8] Gloves must be changed immediately upon contamination.

  • Body Protection: A fully buttoned, long-sleeved lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron made of neoprene or butyl rubber is recommended.[8]

The Core Disposal Workflow: Segregation and Collection

The foundation of proper chemical disposal is rigorous segregation at the point of generation. This prevents dangerous reactions and ensures the waste is routed to the correct disposal facility.

Protocol for Waste Collection:

  • Select a Designated Waste Container:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed.[7]

    • The container must be clean and clearly labeled as "Hazardous Waste."

  • Label Accurately:

    • Affix a hazardous waste tag to the container before adding any waste.

    • List all constituents by their full chemical name, including "this compound" and any solvents or other reagents. Provide approximate percentages for each component.

  • Segregate Waste Streams:

    • Liquid Waste: Collect all solutions containing this compound in your designated liquid waste container.

    • Solid Waste: Collect all contaminated materials (e.g., pipette tips, weighing paper, contaminated gloves, absorbent materials from spills) in a separate, clearly labeled, puncture-proof solid waste container.[7] Do not mix solid and liquid waste.

  • Avoid Incompatibilities:

    • Crucially, do not mix this compound waste with strong oxidizing agents, strong acids, or strong bases. [9][10][11] Such mixing can lead to violent, exothermic reactions.

  • Maintain Safe Storage:

    • Keep the waste container tightly sealed when not in use.[2][11]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should provide secondary containment and be located away from heat or ignition sources.[11][12]

  • Arrange for Professional Disposal:

    • Once the container is 90% full, or as per your institution's guidelines, contact your Environmental Health and Safety (EHS) department to arrange for pickup.[7]

    • All waste must be disposed of through a licensed hazardous waste disposal facility.[2][13]

Managing Spills and Contaminated Materials

Accidents happen, and a prepared response is a key component of a self-validating safety system.

Protocol for Small Spill Cleanup (<50 mL):

  • Alert & Secure: Alert personnel in the immediate area. If the material is flammable, remove all ignition sources.[13][14] Ensure the fume hood is operational.

  • Don Appropriate PPE: Wear the robust PPE described in Section 2, including heavy-duty gloves, goggles, and a lab coat.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully scoop the absorbed material into a labeled, sealable container for solid hazardous waste.[13]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous solid waste.

  • Report: Report the spill to your laboratory supervisor and EHS office as required by institutional policy.

For spills larger than 50 mL, or any spill outside of a fume hood, evacuate the area immediately, close the door, and contact your institution's emergency response team or EHS.[14]

The Principle of Off-Site Disposal: Why Incineration is Necessary

Attempting to neutralize halogenated phenols in the lab is not a recommended disposal method. Neutralization can create other hazardous compounds, and the reactions can be unpredictable.[15][16] The industry-standard and environmentally responsible method for disposing of compounds like this compound is high-temperature incineration at a licensed facility.[17]

Causality:

  • Complete Destruction: Incineration is designed to completely break down the organic molecule to carbon dioxide and water.

  • Managing Byproducts: The bromine content is a critical factor. During combustion, the bromine atom is converted into hydrogen bromide (HBr), an acidic and corrosive gas.[4][18] Licensed hazardous waste incinerators are equipped with sophisticated "scrubbers" or flue-gas treatment systems that neutralize these acidic gases before they are released into the atmosphere, a capability unavailable in a standard laboratory.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

G start Waste Generation (Contains this compound) is_liquid Waste Type? start->is_liquid collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Liquid or Solution collect_solid Collect in Labeled, Puncture-Proof Solid Waste Container is_liquid->collect_solid Contaminated Solid (Gloves, Tips, Absorbent) check_compat Check for Incompatibilities (e.g., Oxidizers, Strong Acids/Bases) collect_liquid->check_compat collect_solid->check_compat store_saa Store Sealed Container in Secondary Containment (Satellite Accumulation Area) check_compat->store_saa Compatible request_pickup Container Full? (or per policy) store_saa->request_pickup request_pickup->store_saa No, Continue Use ehs_disposal Contact EHS for Pickup and Professional Disposal via Incineration request_pickup->ehs_disposal Yes

Caption: Decision workflow for the safe segregation and disposal of this compound waste.

By adhering to these detailed procedures and understanding the scientific principles that underpin them, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your research activities are conducted with the utmost environmental responsibility.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 84221, 4-(2-Bromoethyl)phenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]

  • LookChem. (2024). Safety Data Sheet for (2-Bromoethyl)benzene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Chemistry For Everyone. (2023). How Do You Dispose Of Phenol Safely? YouTube. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • Shaimardanov, E. et al. (2018). NEUTRALIZATION OF PHENOL-CONTAMINATED SOILS. ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Utah State University Office of Research Environmental Health and Safety. (n.d.). Incompatible Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. Retrieved from [Link]

  • The University of Tennessee Health Science Center Research Safety Affairs. (2022). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]

  • Wójciak, K. M., et al. (2023). Transformation of phenolic acids during radical neutralization. Journal of Food Science and Technology. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]

  • University of California, Berkeley, Environment, Health & Safety. (n.d.). Fact Sheet: Phenol. Retrieved from [Link]

  • MDPI. (2023). Removal of Phenol from Biomedical Waste via an Adsorption Process. Retrieved from [Link]

  • Lab Manager. (2024). How to Neutralize Chemical Spills. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). Exposure Assessment Tools by Chemical Classes - Other Organics. Retrieved from [Link]

  • University of Cambridge Department of Engineering Health & Safety. (n.d.). Incompatible chemicals. Retrieved from [Link]

Sources

Mastering the Safe Handling of 2-(2-Bromoethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher and drug development professional, the synthesis and manipulation of novel chemical entities are daily endeavors. Among these, compounds like 2-(2-Bromoethyl)phenol present unique handling challenges due to their reactivity and potential health hazards. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the expertise to handle this compound with the utmost confidence and safety, ensuring the integrity of your research and the well-being of your team.

Understanding the Inherent Risks of this compound

Before any laboratory operation commences, a thorough understanding of the subject chemical is paramount. This compound is classified with specific hazard statements that dictate our handling protocols. A review of the Safety Data Sheet (SDS) reveals the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. These classifications are not mere labels; they are directives that inform our selection of personal protective equipment and our operational procedures. The phenolic group, combined with an alkyl bromide, presents a dual risk of corrosive action and potential alkylating activity, necessitating a cautious and informed approach.

Core Principles of Protection: A Multi-layered Defense

A foundational principle of laboratory safety is the implementation of a multi-layered defense, where personal protective equipment (PPE) serves as the final and most personal barrier against exposure. The selection of PPE must be directly correlated to the identified risks.

Engineering Controls: Your First Line of Defense

Before considering PPE, we must emphasize the critical role of engineering controls. All work with this compound, especially when handling the solid or preparing solutions, must be conducted within a certified chemical fume hood[2][3][4]. The fume hood contains vapors and dust, preventing respiratory exposure and protecting others in the laboratory.

Personal Protective Equipment: A Detailed Breakdown

The following table summarizes the essential PPE for handling this compound, with explanations rooted in the chemical's specific properties.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldThe compound is a serious eye irritant[1][5][6]. Goggles provide a seal against splashes and dust, while a face shield offers a broader barrier of protection, especially during tasks with a higher risk of splashing, such as transferring solutions or quenching reactions[7][8].
Hand Protection Double-gloving with nitrile as a base and neoprene or butyl rubber as the outer glovePhenolic compounds can penetrate standard nitrile gloves with prolonged contact[2][3]. A double-gloving strategy provides robust protection. The outer glove, composed of neoprene or butyl rubber, offers superior resistance to phenols[3][8]. Should the outer glove be compromised, the inner nitrile glove provides a temporary barrier, allowing for safe removal and replacement.
Body Protection A fully buttoned, long-sleeved laboratory coatA lab coat is the minimum requirement to protect against skin contact[3][9]. For procedures with a higher splash risk, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat[3][8].
Respiratory Protection Generally not required when using a fume hoodA properly functioning chemical fume hood is the primary means of respiratory protection[1][2][4]. In the event of a large spill or a failure of the fume hood, a respirator with an appropriate organic vapor cartridge would be necessary as part of an emergency response[7][9].

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict, sequential protocol is crucial for minimizing risk. The following workflow is designed to guide you through the common laboratory manipulations of this compound.

Pre-Operational Safety Checklist:
  • Review the SDS: Always have the most current SDS for this compound readily accessible and review it before beginning work[2].

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate working height.

  • PPE Inspection: Inspect all PPE for signs of wear or damage before donning.

  • Emergency Preparedness: Confirm the location and accessibility of the nearest safety shower and eyewash station[2][8].

Experimental Workflow:

Handling_Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Waste Management & Decontamination prep_ppe 1. Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep_weigh 2. Weigh Solid in Fume Hood prep_ppe->prep_weigh Proceed once fully attired handle_dissolve 3. Dissolve in Solvent (In Fume Hood) prep_weigh->handle_dissolve Transfer solid carefully handle_reaction 4. Perform Reaction (Maintain in Fume Hood) handle_dissolve->handle_reaction Use closed system if possible disp_quench 5. Quench Reaction (if applicable) (In Fume Hood) handle_reaction->disp_quench After reaction completion disp_waste 6. Segregate & Label Waste (Solid & Liquid) disp_quench->disp_waste Separate waste streams disp_decon 7. Decontaminate Glassware & Surfaces disp_waste->disp_decon Clean up work area disp_ppe 8. Doff & Dispose of PPE Correctly disp_decon->disp_ppe Final step

Caption: A workflow diagram illustrating the key stages of safely handling this compound, from preparation to disposal.

Disposal Plan: A Commitment to Environmental and Personal Safety

Proper waste management is a critical and non-negotiable aspect of chemical handling. All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: This includes any unused solid reagent and contaminated items such as weighing paper, gloves, and disposable lab coats. These should be collected in a clearly labeled, sealed container designated for solid hazardous waste[10][11].

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and solvents used for rinsing glassware, must be collected in a designated, sealed, and properly labeled hazardous waste container[6][8]. Do not pour any amount of this chemical down the drain[6][10][12].

  • Decontamination: Glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The glassware can then be washed with soap and water. Work surfaces should be wiped down with an appropriate solvent and then cleaned with soap and water. All cleaning materials must be disposed of as solid hazardous waste[13].

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of safety within your organization. The principles outlined here are not just rules to be followed but are grounded in a scientific understanding of the risks involved, empowering you to make informed decisions in the laboratory.

References

  • Cefic. Poster for the SAFE USE of PHENOL. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet for Phenol. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3-Bromophenol, 99% (GC). Retrieved from [Link]

  • UC Berkeley Environmental Health & Safety. Phenol - Fact Sheet. Retrieved from [Link]

  • University of Florida Environmental Health and Safety. Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • University of New Mexico. Standard Operating Procedure for Phenol. Retrieved from [Link]

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • The University of Queensland. Working Safely with Phenol Guideline. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.